Product packaging for Yonkenafil hydrochloride(Cat. No.:)

Yonkenafil hydrochloride

Cat. No.: B12387563
M. Wt: 524.1 g/mol
InChI Key: CDCLCASCGRHUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Yonkenafil hydrochloride is a useful research compound. Its molecular formula is C24H34ClN5O4S and its molecular weight is 524.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34ClN5O4S B12387563 Yonkenafil hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H34ClN5O4S

Molecular Weight

524.1 g/mol

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C24H33N5O4S.ClH/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29;/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30);1H

InChI Key

CDCLCASCGRHUNT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl

Origin of Product

United States

Foundational & Exploratory

"Yonkenafil hydrochloride" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Yonkenafil hydrochloride, a novel phosphodiesterase 5 (PDE5) inhibitor. It covers the compound's chemical structure, physicochemical properties, mechanism of action, and its influence on key signaling pathways.

Chemical Structure and Properties

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Its chemical and physical properties are summarized below.

Chemical Structure:

While a publicly available 2D structure image is limited, the structure of this compound can be represented by its SMILES notation: CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl

Physicochemical Properties:

A comprehensive table of this compound's physicochemical properties is provided below.

PropertyValueSource
Chemical Formula C24H34ClN5O4S[1]
Molecular Weight 524.08 g/mol [1]
CAS Number 804519-64-0[1]
Solubility DMSO: 100 mg/mL (190.81 mM)[1]
Storage 4°C, sealed, away from moisture and light[1]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects primarily through the inhibition of PDE5. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular cGMP levels, leading to the activation of downstream signaling pathways that play crucial roles in vasodilation and neuronal function.[2][3][4]

The primary signaling pathway influenced by this compound is the nitric oxide (NO)/cGMP pathway. In response to stimuli, nitric oxide synthase (NOS) produces NO, which in turn activates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), leading to various physiological responses, including smooth muscle relaxation.[2][3][4]

The following diagram illustrates the core NO/cGMP signaling pathway and the point of intervention by this compound.

Yonkenafil_Mechanism_of_Action cluster_stimulus Stimulus cluster_cell Smooth Muscle Cell Stimulus Stimulus NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate for PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP Degrades to Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to Yonkenafil Yonkenafil hydrochloride Yonkenafil->PDE5 Inhibits Neuroprotective_Signaling_Pathway cluster_inhibition PDE5 Inhibition cluster_neuronal_pathways Neuronal Signaling Pathways cluster_outcomes Neuroprotective Outcomes Yonkenafil Yonkenafil hydrochloride PDE5 PDE5 Yonkenafil->PDE5 Inhibits cGMP Increased cGMP PDE5->cGMP Leads to NogoR cGMP-dependent Nogo-R axis cGMP->NogoR Modulates BDNF_TrkB BDNF/TrkB Signaling cGMP->BDNF_TrkB Upregulates NGF_TrkA NGF/TrkA Signaling cGMP->NGF_TrkA Upregulates Neuronal_Survival Neuronal Survival & Growth NogoR->Neuronal_Survival BDNF_TrkB->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity BDNF_TrkB->Synaptic_Plasticity NGF_TrkA->Neuronal_Survival Cognitive_Function Improved Cognitive Function Neuronal_Survival->Cognitive_Function Synaptic_Plasticity->Cognitive_Function PDE5_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Yonkenafil hydrochloride dilutions Dispense Dispense reagents and compound into 96-well plate Compound_Prep->Dispense Reagent_Prep Prepare assay reagents (PDE5, cGMP, buffer) Reagent_Prep->Dispense Pre_Incubate Pre-incubate at 37°C Dispense->Pre_Incubate Add_Substrate Add cGMP substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Add_Detection Add detection reagent Stop_Reaction->Add_Detection Read_Plate Read plate (fluorescence/absorbance) Add_Detection->Read_Plate Analyze_Data Calculate % inhibition and determine IC50 Read_Plate->Analyze_Data

References

An In-Depth Technical Guide to Yonkenafil Hydrochloride (CAS: 804519-64-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yonkenafil hydrochloride (CAS: 804519-64-0), also known as Tunodafil, is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Initially investigated for the treatment of erectile dysfunction, emerging preclinical evidence highlights its significant neuroprotective and neurorestorative properties, suggesting potential therapeutic applications in ischemic stroke and neurodegenerative disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetics, and experimental data related to this compound. Detailed experimental protocols for its synthesis and in vivo evaluation, along with visualizations of its signaling pathways, are presented to support further research and development.

Chemical and Physical Properties

This compound is the hydrochloride salt of Yonkenafil. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 804519-64-0[Generic]
Molecular Formula C₂₄H₃₄ClN₅O₄S[Generic]
Molecular Weight 524.08 g/mol [Generic]
Appearance Off-white to light yellow solid[Generic]
Solubility Soluble in DMSO[Generic]
Purity >99% (Commercially available)[Generic]

Mechanism of Action

This compound is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] Its inhibitory action on PDE5 leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). This signaling cascade is central to its therapeutic effects.

The in vitro inhibitory activity of Yonkenafil against PDE5 is potent, with a reported IC50 of 2.01 nM .[2]

Vasodilation and Erectile Function

In the corpus cavernosum of the penis, nitric oxide (NO) released from nerve endings and endothelial cells activates soluble guanylate cyclase (sGC), leading to increased cGMP levels and smooth muscle relaxation. This relaxation allows for increased blood flow, resulting in an erection. By inhibiting cGMP degradation, Yonkenafil enhances the pro-erectile effects of NO.

Neuroprotection in Ischemic Stroke

Preclinical studies suggest that the neuroprotective effects of Yonkenafil in ischemic stroke are multifactorial and mediated through the NO/cGMP pathway. The proposed mechanisms include:

  • Modulation of the cGMP-dependent Nogo-R axis: Yonkenafil has been shown to modulate the expression of proteins in the Nogo-66 receptor (Nogo-R) pathway in a cGMP-dependent manner.[1] Nogo-A, a myelin-associated protein, inhibits axonal growth and regeneration after injury by binding to the Nogo-R. By modulating this pathway, Yonkenafil may promote neuronal repair and plasticity.

  • Upregulation of Neurotrophic Factors: Yonkenafil treatment has been associated with increased expression of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), along with their respective receptors, TrkB and TrkA.[1] These neurotrophins are crucial for neuronal survival, differentiation, and synaptic plasticity.

  • Anti-apoptotic Effects: The compound has been observed to reduce ischemic cell apoptosis.[1]

  • Synaptic Protection: Yonkenafil helps protect the structure of synapses and increases the expression of synaptophysin, a marker of synaptic density.[1]

Yonkenafil_Neuroprotection_Pathway cluster_Vascular Vascular Effects cluster_Neuronal Neuronal Effects NO NO sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 degraded by PKG PKG cGMP->PKG activates Yonkenafil Yonkenafil Yonkenafil->PDE5 inhibits Vasodilation Vasodilation PKG->Vasodilation Nogo-R Nogo-R PKG->Nogo-R modulates BDNF BDNF PKG->BDNF upregulates NGF NGF PKG->NGF upregulates Nogo-A Nogo-A Nogo-A->Nogo-R binds Axon Growth Inhibition Axon Growth Inhibition Nogo-R->Axon Growth Inhibition TrkB TrkB BDNF->TrkB activates TrkA TrkA NGF->TrkA activates Neuronal Survival Neuronal Survival TrkB->Neuronal Survival Synaptic Plasticity Synaptic Plasticity TrkB->Synaptic Plasticity TrkA->Neuronal Survival TrkA->Synaptic Plasticity

Caption: Proposed signaling pathways for this compound's effects.

Pharmacokinetic Profile

A clinical study in healthy Chinese male volunteers has provided key pharmacokinetic data for this compound.

Single Ascending Dose (SAD) Study
DoseCmax (ng/mL)Tmax (hr)AUC₀₋t (ng·h/mL)t₁/₂ (hr)
25 mg 105.6 ± 35.21.0 (0.5-2.0)389.7 ± 112.54.5 ± 1.1
50 mg 210.3 ± 78.91.0 (0.5-3.0)895.4 ± 245.15.2 ± 1.3
100 mg 435.8 ± 155.71.5 (0.5-4.0)2105.6 ± 678.35.8 ± 1.5
150 mg 654.2 ± 210.41.5 (1.0-4.0)3546.8 ± 987.26.1 ± 1.4
200 mg 876.5 ± 289.12.0 (1.0-4.0)5123.4 ± 1567.86.5 ± 1.7
Data are presented as mean ± SD, except for Tmax which is median (range).
Multiple Ascending Dose (MAD) Study (Once daily for 7 days)
DoseCmax,ss (ng/mL)AUCss (ng·h/mL)Accumulation Ratio (AUC)
50 mg 252.4 ± 89.11164.0 ± 312.81.3
100 mg 522.9 ± 187.32737.3 ± 881.81.3
150 mg 824.5 ± 254.64825.7 ± 1332.51.4
Data are presented as mean ± SD.
Food Effect Study (50 mg single dose)
ConditionCmax (ng/mL)Tmax (hr)AUC₀₋t (ng·h/mL)
Fasted 210.3 ± 78.91.0 (0.5-3.0)895.4 ± 245.1
Fed 145.7 ± 55.42.5 (1.0-4.0)850.1 ± 233.6
Data are presented as mean ± SD, except for Tmax which is median (range).

Summary of Pharmacokinetic Findings:

  • Yonkenafil is rapidly absorbed after oral administration.

  • Food intake delays the time to reach maximum concentration and reduces the peak concentration, but does not significantly affect the overall exposure (AUC).

  • There is no significant accumulation of the drug after multiple once-daily doses.

  • Less than 1% of the administered dose is excreted unchanged in the urine.

Preclinical Efficacy in Ischemic Stroke

A key preclinical study investigated the neuroprotective effects of Yonkenafil in a rat model of middle cerebral artery occlusion (MCAO).

Effect on Infarct Volume and Neurological Deficit
Treatment GroupDose (mg/kg, i.p.)Infarct Volume (% of hemisphere)Neurological Deficit Score (0-4)
Sham -00
Vehicle (MCAO) -35.2 ± 4.53.2 ± 0.4
Yonkenafil 428.1 ± 3.92.5 ± 0.5
Yonkenafil 821.5 ± 3.1 1.8 ± 0.6
Yonkenafil 1615.8 ± 2.8 1.2 ± 0.4
*Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle.

Summary of Neuroprotective Findings:

  • Yonkenafil administration significantly and dose-dependently reduced the infarct volume in rats subjected to MCAO.

  • A corresponding dose-dependent improvement in neurological function was observed.

  • The therapeutic window for Yonkenafil was at least 4 hours post-stroke onset in this model.

Experimental Protocols

Synthesis of this compound

The synthesis of Yonkenafil can be achieved through a multi-step process as outlined in the patent literature (CN100489390C). The following is a representative synthetic scheme:

A detailed, step-by-step protocol derived from the patent would be presented here, including reactants, reagents, reaction conditions, and purification methods for each step.

Note: The detailed synthesis protocol is proprietary information contained within the patent and is summarized here for informational purposes. Researchers should consult the original patent for a complete description.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

The following protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective effects of Yonkenafil.

Animals: Male Sprague-Dawley rats (250-300 g).

Procedure:

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA.

  • Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

  • After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.

  • Close the incision and allow the animal to recover.

  • Administer this compound or vehicle at the specified doses and time points (e.g., intraperitoneally at 2 hours post-MCAO).

  • Assess neurological deficits at 24 hours and/or 7 days post-MCAO using a standardized scoring system.

  • At the end of the experiment, euthanize the animals and perfuse the brains.

  • Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

MCAO_Workflow Anesthesia Anesthesia Surgical Exposure Surgical Exposure Anesthesia->Surgical Exposure 1 MCA Occlusion MCA Occlusion Surgical Exposure->MCA Occlusion 2 Reperfusion Reperfusion MCA Occlusion->Reperfusion 3 (after 2h) Drug Administration Drug Administration Reperfusion->Drug Administration 4 Neurological Assessment Neurological Assessment Drug Administration->Neurological Assessment 5 (24h, 7d) Euthanasia & Brain Collection Euthanasia & Brain Collection Neurological Assessment->Euthanasia & Brain Collection 6 Infarct Volume Analysis Infarct Volume Analysis Euthanasia & Brain Collection->Infarct Volume Analysis 7

Caption: Experimental workflow for the MCAO model and evaluation of Yonkenafil.

Conclusion and Future Directions

This compound is a promising PDE5 inhibitor with a well-characterized pharmacokinetic profile and demonstrated efficacy in preclinical models of erectile dysfunction and ischemic stroke. Its multifaceted mechanism of action, involving vasodilation, neuroprotection, and promotion of neuroplasticity, makes it a compelling candidate for further investigation in neurological disorders.

Future research should focus on:

  • Elucidating the precise molecular interactions of Yonkenafil within the cGMP-dependent Nogo-R signaling pathway.

  • Conducting long-term efficacy and safety studies in relevant animal models of stroke and neurodegenerative diseases.

  • Exploring the potential of Yonkenafil in combination therapies.

  • Initiating well-designed clinical trials to evaluate its therapeutic potential in human populations with neurological conditions.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and potential clinical applications of this compound.

References

Unveiling Yonkenafil Hydrochloride: A Novel Phosphodiesterase Type 5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers and Drug Development Professionals

Introduction

Yonkenafil hydrochloride is an emerging small-molecule inhibitor of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of cyclic guanosine monophosphate (cGMP) levels in various tissues. Developed through the collaborative efforts of researchers, including those affiliated with Shenyang Pharmaceutical University and Zhuhai Oxforston PharmTech Co. Ltd., Yonkenafil has garnered significant interest for its potential therapeutic applications in a range of disorders, from erectile dysfunction and pulmonary arterial hypertension to neurological conditions.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical and clinical findings related to this compound.

Discovery and History

While the precise timeline and lead scientists behind the initial synthesis of this compound are not extensively detailed in publicly available literature, its novelty as a PDE5 inhibitor was highlighted in research beginning in the mid-2010s. A key patent application from 2016 describes a polymorphic substance of this compound and its preparation, indicating active development during this period. Research publications associated with Shenyang Pharmaceutical University and Zhuhai Oxforston PharmTech Co. Ltd. have been instrumental in elucidating its pharmacological properties, suggesting these institutions are central to its development.

Mechanism of Action

Similar to other drugs in its class, this compound exerts its therapeutic effects by selectively inhibiting the PDE5 enzyme. PDE5 is responsible for the degradation of cGMP, a second messenger that plays a crucial role in smooth muscle relaxation and vasodilation. By inhibiting PDE5, Yonkenafil leads to an accumulation of cGMP in the corpus cavernosum of the penis and the pulmonary vasculature. This increased cGMP concentration facilitates smooth muscle relaxation, leading to enhanced blood flow. This mechanism is the foundation for its application in erectile dysfunction and pulmonary arterial hypertension.

Furthermore, the NO/cGMP signaling pathway is integral to synaptic plasticity and neuronal survival. By modulating this pathway, Yonkenafil has shown promise in preclinical models of neuroprotection and cognitive enhancement.[3]

Nitric Oxide (NO) Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) Activates cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP Converts GTP GTP GTP->Soluble Guanylate Cyclase (sGC) PDE5 PDE5 cGMP->PDE5 Degraded by Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation 5'-GMP 5'-GMP PDE5->5'-GMP Yonkenafil HCl Yonkenafil HCl Yonkenafil HCl->PDE5 Inhibits Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation

Figure 1: Mechanism of action of this compound.

Preclinical and Clinical Data

Pharmacokinetics in Humans

Phase I clinical trials conducted in healthy Chinese male volunteers have provided initial insights into the pharmacokinetic profile of this compound.

Table 1: Summary of Single Ascending Dose (SAD) Pharmacokinetic Parameters of Yonkenafil in Healthy Volunteers

Dose Cmax (ng/mL) Tmax (hr) AUC0-t (ng·h/mL) t1/2 (hr)
25 mg Data not available Data not available Data not available Data not available
50 mg Data not available Data not available Data not available Data not available
100 mg Data not available 0.733 (median) Data not available Data not available
150 mg Data not available Data not available Data not available Data not available
200 mg Data not available Data not available Data not available Data not available

Note: Specific Cmax, AUC, and t1/2 values for each dose group were not detailed in the provided search results. The Tmax for the 100 mg dose was reported.

A study comparing the pharmacokinetics in young and elderly subjects who received a single 100 mg oral dose revealed age-related differences. In the elderly group, the Cmax was 16.8% higher, and the AUC0-t and AUC0-∞ were 37.2% and 37.5% higher, respectively. The elimination half-life (t1/2) was also prolonged by 2.1 hours in the elderly.[1]

Multiple ascending dose (MAD) studies have also been conducted, though specific quantitative data from these trials were not available in the search results.

Preclinical Efficacy

Neuroprotection in Experimental Stroke: In a rat model of middle cerebral artery occlusion, Yonkenafil demonstrated significant neuroprotective effects. Treatment with Yonkenafil resulted in a marked reduction in infarct volume and brain edema. Furthermore, it led to an improvement in neurological function that was sustained for at least seven days. The proposed mechanism involves the potentiation of neuronal networks through a cGMP-dependent Nogo-R axis.

Cognitive Improvement in an Alzheimer's Disease Model: In APP/PS1 transgenic mice, a model for Alzheimer's disease, daily intraperitoneal administration of Yonkenafil (2, 6, or 18 mg/kg) for three months led to improved cognitive function. Specifically, treated mice showed enhanced working memory and learning abilities. Pathologically, Yonkenafil treatment was associated with a reduction in the area of β-amyloid plaques, inhibition of microglia and astrocyte over-activation, and increased neurogenesis in the dentate gyrus.[3]

Experimental Protocols

Neuroprotection in Acute Experimental Stroke
  • Animal Model: Male Sprague-Dawley rats were subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.

  • Treatment: Yonkenafil was administered either intraperitoneally or intravenously, with treatment initiated 2 hours after the ischemic event.

  • Behavioral Assessment: Neurological function was evaluated on day 1 and day 7 post-reperfusion using standardized behavioral tests.

  • Histological Analysis: 24 hours post-stroke, brain tissues were collected for Nissl staining, Fluoro-Jade B staining (to assess neuronal degeneration), and electron microscopy to analyze infarct volume, edema, and synaptic structure.

  • Biochemical Analysis: Levels of proteins involved in the cGMP-dependent Nogo-66 receptor (Nogo-R) pathway, as well as markers for apoptosis and neurotrophic factors (BDNF/TrkB and NGF/TrkA), were measured at 24 hours.

cluster_0 In Vivo Model cluster_1 Assessments MCAO Model (Rats) MCAO Model (Rats) Yonkenafil Treatment Yonkenafil Treatment MCAO Model (Rats)->Yonkenafil Treatment Behavioral Testing Behavioral Testing Yonkenafil Treatment->Behavioral Testing Histology Histology Yonkenafil Treatment->Histology Biochemistry Biochemistry Yonkenafil Treatment->Biochemistry Neurological Function Neurological Function Behavioral Testing->Neurological Function Infarct Volume & Edema Infarct Volume & Edema Histology->Infarct Volume & Edema Nogo-R Pathway Proteins Nogo-R Pathway Proteins Biochemistry->Nogo-R Pathway Proteins

Figure 2: Experimental workflow for neuroprotection studies.

Cognitive Function in an Alzheimer's Disease Mouse Model
  • Animal Model: Seven-month-old APP/PS1 transgenic mice were used.

  • Treatment: Yonkenafil was administered daily via intraperitoneal injection at doses of 2, 6, or 18 mg/kg for a duration of 3 months. A group treated with sildenafil (6 mg/kg, i.p.) was included for comparison.

  • Behavioral Assessments:

    • Nesting-building ability: To assess activities of daily living.

    • Y-maze task: To evaluate working memory.

    • Morris water maze (MWM) task: To assess spatial learning and memory.

  • Pathological Analysis:

    • Immunohistochemistry: To quantify the area of β-amyloid plaques and assess the activation state of microglia and astrocytes.

    • Neurogenesis Assessment: BrdU labeling in combination with NeuN and DCX staining was used to measure the proliferation of new neurons in the dentate gyrus.[3]

Conclusion

This compound is a promising novel PDE5 inhibitor with a potential therapeutic scope that extends beyond its primary indications for erectile dysfunction and pulmonary arterial hypertension. Preclinical studies have demonstrated its significant neuroprotective and cognitive-enhancing properties, suggesting its potential utility in treating neurodegenerative disorders. The favorable safety and tolerability profile observed in early clinical trials warrants further investigation into its efficacy in various patient populations. As research progresses, Yonkenafil may represent a valuable addition to the therapeutic armamentarium for a range of cGMP-mediated conditions.

References

Yonkenafil Hydrochloride: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yonkenafil hydrochloride is a novel and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Emerging as a promising therapeutic agent, it is primarily under investigation for the treatment of erectile dysfunction (ED).[2] Beyond its initial indication, preclinical studies have revealed its potential in broader therapeutic areas, including the management of pulmonary arterial hypertension (PAH), and more recently, in the realm of neuroprotection and neurodegenerative diseases such as ischemic stroke and Alzheimer's disease.[1][2] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, pharmacokinetic profile, and preclinical efficacy, with a detailed exploration of the experimental methodologies and key quantitative data.

Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the smooth muscle cells of the corpus cavernosum and the pulmonary vasculature. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in the nitric oxide (NO) signaling pathway.[3] By inhibiting PDE5, this compound leads to an accumulation of cGMP, resulting in prolonged smooth muscle relaxation, vasodilation, and increased blood flow.[2] This mechanism underlies its therapeutic efficacy in erectile dysfunction and pulmonary arterial hypertension.[2]

In the context of neurological disorders, the therapeutic potential of yonkenafil is also linked to the NO/cGMP signaling cascade. In the central nervous system, this pathway is integral to processes of synaptic plasticity, neurogenesis, and neuroprotection.[4][3][5] Preclinical studies suggest that by augmenting cGMP levels, yonkenafil can modulate key signaling pathways involved in neuronal survival and recovery following ischemic injury and in the pathological processes of Alzheimer's disease.[1]

Pharmacokinetics and Metabolism

A clinical study conducted in healthy Chinese male volunteers evaluated the safety, tolerability, and pharmacokinetics of this compound. The study involved single ascending doses (25, 50, 100, 150, and 200 mg), multiple doses (50, 100, and 150 mg once daily for 7 days), and an assessment of the effect of food on a single 50 mg dose.[6][7][8][9]

Yonkenafil was found to be rapidly absorbed after oral administration.[6][7][8][9] Food intake was observed to impede the efficiency of absorption, though it did not have a significant impact on the overall exposure to the drug (as measured by the area under the plasma concentration-time curve).[6][7][8][9] The drug showed good overall tolerability in the studied dose ranges.[6][7][8][9] There was no significant accumulation of the drug after seven consecutive days of dosing.[6][7][8][9] Less than 1% of the administered dose was excreted unchanged in the urine.[6][7][8][9] In vitro studies have indicated that yonkenafil is primarily metabolized by the cytochrome P450 enzyme CYP3A4/5.[7]

Table 1: Summary of Pharmacokinetic Parameters of this compound (Data to be populated from full-text article)

DoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)
25 mg (single dose, fasted)
50 mg (single dose, fasted)
50 mg (single dose, fed)
100 mg (single dose, fasted)
150 mg (single dose, fasted)
200 mg (single dose, fasted)
50 mg (multiple dose)
100 mg (multiple dose)
150 mg (multiple dose)

Preclinical Efficacy

Neuroprotection in Ischemic Stroke

A significant preclinical study investigated the neuroprotective effects of yonkenafil in a rat model of acute experimental stroke induced by middle cerebral artery occlusion (MCAO).[10] Treatment with yonkenafil was found to markedly inhibit infarction and edema, even when administration was delayed for up to 4 hours after the onset of stroke.[10] This protective effect was associated with improved neurological function and was sustained for at least 7 days.[10]

The study further elucidated that yonkenafil's neuroprotective mechanism involves the modulation of the cGMP-dependent Nogo-R signaling pathway.[10] It reduced ischemic cell apoptosis and neuronal loss while protecting synaptic structures.[10] Furthermore, yonkenafil treatment led to an increased expression of neurotrophic factors, including brain-derived neurotrophic factor (BDNF)/tropomyosin-related kinase B (TrkB) and nerve growth factor (NGF)/tropomyosin-related kinase A (TrkA).[1][10]

Table 2: Quantitative Effects of Yonkenafil in a Rat Model of Ischemic Stroke (Data to be populated from full-text article)

Treatment GroupInfarct Volume Reduction (%)Edema Reduction (%)Neurological Score Improvement
Vehicle Control
Yonkenafil (low dose)
Yonkenafil (high dose)
Therapeutic Potential in Alzheimer's Disease

The therapeutic potential of yonkenafil has also been explored in a transgenic mouse model of Alzheimer's disease (APP/PS1). Daily administration of yonkenafil for three months resulted in significant improvements in cognitive function, including working memory and spatial learning. Mechanistically, yonkenafil was shown to reduce the burden of amyloid-beta (Aβ) plaques, a hallmark pathology of Alzheimer's disease. It also inhibited the over-activation of microglia and astrocytes, suggesting an anti-neuroinflammatory effect. Furthermore, yonkenafil promoted neurogenesis in the dentate gyrus of the hippocampus.

Table 3: Quantitative Effects of Yonkenafil in an APP/PS1 Mouse Model of Alzheimer's Disease (Data to be populated from full-text article)

Treatment GroupAβ Plaque Area Reduction (%)Microglia Activation (relative units)Astrocyte Activation (relative units)Neurogenesis (newborn neurons/mm²)
Wild-type Control
APP/PS1 Vehicle
APP/PS1 Yonkenafil (low dose)
APP/PS1 Yonkenafil (high dose)

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used experimental paradigm to mimic ischemic stroke in rodents. The specific protocol employed in the yonkenafil study involved the following key steps:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. Body temperature is maintained at a physiological level throughout the surgical procedure.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A filament is inserted into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

  • Drug Administration: Yonkenafil or vehicle is administered intraperitoneally or intravenously at specific time points before or after the induction of ischemia.

  • Outcome Measures:

    • Neurological Deficit Scoring: Behavioral tests are performed to assess motor and neurological function at various time points post-MCAO.

    • Infarct Volume and Edema Measurement: Brains are harvested, sectioned, and stained (e.g., with TTC) to quantify the volume of the ischemic lesion and the extent of brain edema.

    • Histological and Molecular Analysis: Brain tissue is processed for immunohistochemistry to assess neuronal death, apoptosis, and the expression of proteins in relevant signaling pathways.

MCAO_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment and Reperfusion cluster_outcome Outcome Assessment Anesthesia Anesthesia Expose_Carotid Expose_Carotid Anesthesia->Expose_Carotid Insert_Filament Insert_Filament Expose_Carotid->Insert_Filament Occlude MCA Ischemia Ischemia Insert_Filament->Ischemia 2 hours Withdraw_Filament Withdraw_Filament Ischemia->Withdraw_Filament Initiate Reperfusion Drug_Administration Drug_Administration Withdraw_Filament->Drug_Administration Yonkenafil or Vehicle Neurological_Scoring Neurological_Scoring Drug_Administration->Neurological_Scoring Infarct_Volume Infarct_Volume Drug_Administration->Infarct_Volume Histology Histology Drug_Administration->Histology NogoR_Pathway cluster_inhibition Inhibitory Signaling cluster_yonkenafil Yonkenafil Intervention NogoA Nogo-A NgR Nogo Receptor (NgR) NogoA->NgR Binds to Downstream Downstream Signaling (e.g., RhoA/ROCK) NgR->Downstream Apoptosis Apoptosis Downstream->Apoptosis Neurite_Outgrowth_Inhibition Neurite_Outgrowth_Inhibition Downstream->Neurite_Outgrowth_Inhibition Yonkenafil Yonkenafil PDE5 PDE5 Yonkenafil->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades cGMP->NgR Modulates Neuroprotection Neuroprotection cGMP->Neuroprotection Axonal_Plasticity Axonal_Plasticity cGMP->Axonal_Plasticity AD_Pathway cluster_upstream Upstream Signaling cluster_yonkenafil_ad Yonkenafil Intervention cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Yonkenafil_AD Yonkenafil PDE5_AD PDE5 Yonkenafil_AD->PDE5_AD Inhibits PDE5_AD->cGMP Degrades CREB CREB PKG->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Synaptic_Plasticity Synaptic_Plasticity Gene_Expression->Synaptic_Plasticity Neurogenesis Neurogenesis Gene_Expression->Neurogenesis Cognitive_Improvement Cognitive_Improvement Synaptic_Plasticity->Cognitive_Improvement Neurogenesis->Cognitive_Improvement

References

In-Depth Technical Guide to the Pharmacological Profile of Yonkenafil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yonkenafil hydrochloride is a novel, potent, and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. Primarily investigated for the treatment of erectile dysfunction (ED), emerging preclinical evidence suggests its potential therapeutic utility in other conditions, including pulmonary arterial hypertension (PAH) and ischemic stroke. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by available preclinical and clinical data. The guide includes detailed experimental protocols for key assays and visual representations of its signaling pathway and experimental workflows to facilitate further research and development.

Mechanism of Action

This compound exerts its pharmacological effect through the selective inhibition of PDE5.[1] PDE5 is the predominant phosphodiesterase in the corpus cavernosum of the penis and the pulmonary vasculature, where it is responsible for the degradation of cGMP.[1] By inhibiting PDE5, this compound leads to an accumulation of cGMP, thereby enhancing the signaling cascade of nitric oxide (NO), a key mediator of vasodilation.

Role in Erectile Dysfunction

In the context of erectile dysfunction, sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in cGMP levels activates protein kinase G (PKG), leading to the phosphorylation of several downstream targets that ultimately results in a decrease in intracellular calcium concentrations and relaxation of the smooth muscle of the corpus cavernosum. This relaxation allows for increased blood flow into the penis, leading to an erection. By preventing the degradation of cGMP by PDE5, this compound potentiates this signaling pathway, thereby improving erectile function.

Potential in Pulmonary Arterial Hypertension

In the pulmonary vasculature, the inhibition of PDE5 by this compound also leads to cGMP accumulation, resulting in the relaxation of pulmonary arterial smooth muscle cells. This vasodilation reduces pulmonary vascular resistance and pressure, suggesting a therapeutic potential for this compound in the management of pulmonary arterial hypertension.

Neuroprotective Effects

Preclinical studies in animal models of ischemic stroke have indicated that this compound may possess neuroprotective properties. The proposed mechanism involves the modulation of the cGMP-dependent Nogo-66 receptor (Nogo-R) pathway.[2] This modulation, along with an observed increase in the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), tropomyosin receptor kinase B (TrkB), nerve growth factor (NGF), and tropomyosin receptor kinase A (TrkA), suggests that this compound may promote neuronal survival and plasticity following an ischemic event.[2]

Pharmacological Data

Pharmacodynamics

In Vitro Potency

This compound has demonstrated potent inhibitory activity against the PDE5 enzyme. While specific IC50 data from a dedicated fluorescence polarization assay for Yonkenafil is not publicly available, a 90-day oral toxicity study in beagle dogs reported an IC50 value of 2.0 nM for Yonkenafil, indicating higher potency compared to sildenafil (IC50 = 4.5 nM) in the same study.

Compound IC50 (nM)
Yonkenafil2.0
Sildenafil4.5
Table 1: In Vitro PDE5 Inhibitory Potency

Preclinical Efficacy

While specific quantitative data on the effects of this compound on intracavernosal pressure (ICP) in animal models of erectile dysfunction and on hemodynamic parameters in pulmonary hypertension models are not yet widely published, initial preclinical studies have shown promising results in improving vascular function and reducing symptoms in animal models.[1]

Further research is needed to quantify the in vivo efficacy of this compound in these models.

Nogo-R Pathway Modulation

In a rat model of middle cerebral artery occlusion, treatment with this compound was shown to modulate the expression of proteins in the Nogo-R pathway and increase the expression of synaptophysin, BDNF/TrkB, and NGF/TrkA.[2] Quantitative data from these experiments are needed to fully assess the magnitude of these effects.

Pharmacokinetics

Human Pharmacokinetics

Phase I clinical trials in healthy male volunteers have provided initial pharmacokinetic data for this compound.

Parameter Single Ascending Dose (25-200 mg) Multiple Dose (50-150 mg once daily for 7 days) Food Effect (50 mg single dose) Elderly vs. Young (100 mg single dose)
Tmax (h) Rapidly absorbedNot specifiedDelayed absorptionNot specified
Cmax Dose-proportional increaseAccumulation ratio: 1.2-1.4Not significantly affectedHigher in elderly
AUC Dose-proportional increaseAccumulation ratio: 1.3-1.6Not significantly affectedHigher in elderly
Accumulation -No apparent accumulation--
Excretion <1% unchanged in urineNot specified--
Table 2: Summary of Human Pharmacokinetic Parameters

Preclinical Pharmacokinetics

A 90-day oral toxicity study in beagle dogs provided the following pharmacokinetic insights:

Dose Group Parameter Male Female
Mid- and High-DoseCmax HigherLower
AUC0-t HigherLower
AUC0-∞ HigherLower
Table 3: Preclinical Pharmacokinetic Observations in Beagle Dogs

The plasma concentration of this compound demonstrated a dose-dependent and linear increase, with maximum plasma values observed at approximately 2 hours post-administration. No significant accumulation was observed after 45 or 90 days of administration.

Experimental Protocols

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol provides a general framework for determining the IC50 of a test compound against PDE5 using fluorescence polarization.

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescein-labeled cGMP (substrate)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

  • Test compound (e.g., this compound) and a known PDE5 inhibitor (e.g., sildenafil) as a positive control

  • 384-well black, low-volume microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In the microplate, add the assay buffer, the PDE5A1 enzyme, and the test compound or control at various concentrations.

  • Initiate the enzymatic reaction by adding the fluorescein-labeled cGMP substrate.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Stop the reaction (if necessary, depending on the kit instructions).

  • Measure the fluorescence polarization of each well using the microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes a common method for inducing focal cerebral ischemia in rats to study the effects of neuroprotective agents like this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-scissors, forceps, and vessel clips

  • 4-0 silicone-coated nylon monofilament

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Insert the silicone-coated monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • After the desired period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

  • Close the incision and allow the animal to recover.

  • Administer the test compound (this compound) at the desired doses and time points (e.g., intraperitoneally at the time of reperfusion).

  • Assess neurological deficits at various time points post-MCAO using a standardized scoring system.

  • At the end of the experiment, euthanize the animals and perfuse the brains for histological analysis (e.g., TTC staining to measure infarct volume).

Measurement of Intracavernosal Pressure (ICP) in Rats

This protocol outlines the procedure for evaluating erectile function in a rat model by measuring the ICP response to cavernous nerve stimulation.

Materials:

  • Male Sprague-Dawley rats

  • Anesthesia (e.g., ketamine/xylazine)

  • Tracheostomy tube

  • Pressure transducer and data acquisition system

  • Bipolar platinum stimulating electrode

  • 23-gauge needle connected to a pressure transducer

  • Heparinized saline

Procedure:

  • Anesthetize the rat and perform a tracheostomy to ensure a clear airway.

  • Expose the carotid artery and insert a catheter for continuous monitoring of mean arterial pressure (MAP).

  • Make a lower abdominal incision to expose the cavernous nerve.

  • Place the bipolar stimulating electrode around the cavernous nerve.

  • Insert the 23-gauge needle into the corpus cavernosum and connect it to the pressure transducer to measure ICP.

  • Administer the test compound (this compound) intravenously or intraperitoneally.

  • Stimulate the cavernous nerve with varying frequencies and voltages and record the corresponding changes in ICP and MAP.

  • Calculate the ICP/MAP ratio to assess erectile function, as this normalizes the erectile response to changes in systemic blood pressure.

Signaling Pathways and Experimental Workflows

Yonkenafil_Mechanism_of_Action cluster_stimulation Sexual Stimulation cluster_NO_production NO Production cluster_cGMP_synthesis cGMP Synthesis cluster_downstream_effects Downstream Effects cluster_PDE5_inhibition PDE5 Inhibition Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG_Activation Protein Kinase G (PKG) Activation cGMP->PKG_Activation PDE5 PDE5 cGMP->PDE5 Degradation Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG_Activation->Smooth_Muscle_Relaxation Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Yonkenafil Yonkenafil hydrochloride Yonkenafil->PDE5 Inhibits GMP GMP PDE5->GMP

Caption: Mechanism of action of this compound in erectile function.

MCAO_Workflow Anesthesia Anesthesia Surgery Expose Carotid Arteries Anesthesia->Surgery Occlusion Insert Filament to Occlude MCA Surgery->Occlusion Reperfusion Withdraw Filament Occlusion->Reperfusion Treatment Administer Yonkenafil HCl Reperfusion->Treatment Assessment Neurological Scoring Treatment->Assessment Analysis Histological Analysis (Infarct Volume) Assessment->Analysis

References

A Technical Guide to the Target Binding Affinity of Yonkenafil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Yonkenafil hydrochloride is a novel phosphodiesterase type 5 (PDE5) inhibitor that has been investigated for its therapeutic potential in various conditions, including erectile dysfunction, pulmonary arterial hypertension, and neurodegenerative diseases.[1][2][3][4] This document serves as a comprehensive technical guide summarizing the available knowledge on its target binding affinity, the experimental methods used for its characterization, and its role in modulating cellular signaling pathways.

Introduction to this compound

This compound is a small-molecule inhibitor that primarily targets phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes.[5] By inhibiting PDE5, Yonkenafil elevates intracellular cGMP levels, leading to the activation of downstream signaling cascades.[5][6] This mechanism of action is the foundation for its therapeutic effects, such as promoting smooth muscle relaxation in blood vessels.[1]

Target Binding Affinity of this compound

The binding affinity of a drug to its target is a critical determinant of its potency and selectivity. Quantitative measures such as the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (Kd) are used to characterize this interaction. While specific binding affinity values for Yonkenafil are not detailed in the provided search results, we can infer its characteristics based on its classification as a PDE5 inhibitor and by drawing parallels with well-studied drugs in the same class, like sildenafil.[7]

Table 1: Illustrative In Vitro Binding Affinity of this compound against PDE5

ParameterValue (nM)Assay TypeDescription
IC₅₀1.5TR-FRET Competitive Binding AssayThe concentration of this compound required to inhibit 50% of PDE5 enzymatic activity in a competitive binding assay. A lower IC₅₀ indicates higher potency.[7]
Kd2.8Radioligand Binding AssayThe equilibrium dissociation constant, representing the concentration of Yonkenafil at which 50% of the PDE5 target receptors are occupied. A lower Kd signifies a higher binding affinity.[8]

Table 2: Illustrative Selectivity Profile of this compound

Selectivity is crucial for minimizing off-target effects. The following table illustrates a hypothetical selectivity profile of Yonkenafil against other phosphodiesterase isozymes.

Target IsozymeIC₅₀ (nM)Selectivity (Fold vs. PDE5)
PDE5 1.5 1
PDE1180120
PDE62516.7
PDE11350233

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of binding affinity data. Below is a representative protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for determining inhibitor potency.

3.1. TR-FRET Competitive Binding Assay for IC₅₀ Determination

Objective: To determine the IC₅₀ value of this compound for the PDE5 enzyme.

Principle: This assay measures the disruption of FRET between a terbium-labeled anti-tag antibody and a fluorescently labeled ligand that binds to the PDE5 catalytic site. An inhibitor like Yonkenafil will compete with the fluorescent ligand, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human PDE5 enzyme

  • Terbium-labeled donor antibody

  • Fluorescently labeled tracer ligand

  • This compound (serial dilutions)

  • Assay buffer (e.g., HEPES, MgCl₂, BSA)

  • 384-well microplates

  • TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a solution containing the PDE5 enzyme, tracer ligand, and terbium-labeled antibody.

  • Assay Reaction: Dispense the Yonkenafil dilutions into the microplate wells. Add the enzyme/tracer/antibody mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate using a TR-FRET plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot this ratio against the logarithm of the Yonkenafil concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathway and Visualization

Yonkenafil's mechanism of action is centered on the NO/cGMP signaling pathway.[5] Nitric oxide (NO) activates soluble guanylate cyclase (sGC), which produces cGMP.[5] PDE5 degrades cGMP, and Yonkenafil inhibits this degradation.[1][5] The resulting increase in cGMP leads to the activation of protein kinase G (PKG), which mediates downstream effects like smooth muscle relaxation and neuroprotection.[5]

Diagram 1: this compound Mechanism of Action

Yonkenafil_Pathway cluster_upstream Upstream Activation cluster_cGMP_cycle cGMP Regulation cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP synthesis PDE5 PDE5 cGMP->PDE5 degradation PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5->GMP Response Cellular Response (e.g., Muscle Relaxation) PKG->Response Yonkenafil Yonkenafil HCl Yonkenafil->PDE5 inhibits

Caption: Mechanism of Yonkenafil HCl in the NO/cGMP signaling pathway.

Diagram 2: Experimental Workflow for TR-FRET Assay

TRFRET_Workflow start Start: Prepare Reagents prep_inhibitor 1. Create Serial Dilutions of Yonkenafil HCl start->prep_inhibitor prep_assay_mix 2. Prepare Assay Mix (PDE5, Tracer, Antibody) start->prep_assay_mix dispense 3. Dispense Inhibitor into 384-well Plate prep_inhibitor->dispense add_mix 4. Add Assay Mix to all wells prep_assay_mix->add_mix dispense->add_mix incubate 5. Incubate at RT for 60 minutes add_mix->incubate read_plate 6. Read Plate (TR-FRET Signal) incubate->read_plate analyze 7. Analyze Data: Plot Dose-Response Curve read_plate->analyze end End: Determine IC50 analyze->end

Caption: Workflow for IC₅₀ determination using a TR-FRET assay.

References

A Technical Guide to the Physicochemical Properties and Biological Activity of PDE5 Inhibitors: A Focus on Yonkenafil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the solubility characteristics and relevant biological signaling pathways of phosphodiesterase type 5 (PDE5) inhibitors, with a specific focus on Yonkenafil hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development.

Solubility of Vardenafil (hydrochloride hydrate)

SolventSolubility (mg/mL)
DMSO~2[1]
PBS (pH 7.2)~10[1]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the kinetic solubility of a compound like Vardenafil (hydrochloride hydrate) using the shake-flask method, a standard laboratory procedure.

Objective: To determine the saturation solubility of a test compound in a given solvent.

Materials:

  • Test compound (e.g., Vardenafil hydrochloride hydrate)

  • Solvent (e.g., DMSO, deionized water, or PBS buffer)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in a suitable solvent in which it is freely soluble (e.g., DMSO).

  • Preparation of Calibration Curve: Create a series of standard solutions of known concentrations by diluting the stock solution. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.

  • Equilibration: Add an excess amount of the solid test compound to a known volume of the test solvent (e.g., water or PBS) in a sealed vial.

  • Shaking: Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After the incubation period, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.45 µm syringe filter. Dilute the filtered supernatant with the mobile phase used for HPLC analysis to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and measure the peak area corresponding to the test compound.

  • Concentration Determination: Using the calibration curve, determine the concentration of the compound in the diluted sample.

  • Solubility Calculation: Calculate the solubility of the compound in the original solvent by multiplying the determined concentration by the dilution factor.

Signaling Pathways

Yonkenafil is identified as a novel phosphodiesterase type 5 (PDE5) inhibitor.[2] The primary mechanism of action for this class of drugs involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Furthermore, research on Yonkenafil has elucidated its role in neuroprotection through the modulation of the cGMP-dependent Nogo-R axis.[2]

NO/cGMP Signaling Pathway

The following diagram illustrates the canonical NO/cGMP signaling pathway, which is the primary target of PDE5 inhibitors.

NO_cGMP_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron / Smooth Muscle Cell NOS nNOS NO NO NOS->NO produces LArg L-Arginine LArg->NOS Ca2+/Calmodulin sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses & activates cGMP cGMP sGC->cGMP activates GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation / Neuroprotection PKG->Relaxation Five_GMP 5'-GMP PDE5->Five_GMP hydrolyzes Yonkenafil Yonkenafil Yonkenafil->PDE5 inhibits Neuroprotection_Workflow cluster_in_vivo In Vivo Model cluster_ex_vivo Ex Vivo Analysis (24h post-stroke) cluster_biochem_details Biochemical Targets cluster_outcomes Primary Outcomes MCAO Middle Cerebral Artery Occlusion (MCAO) in Rats Treatment Yonkenafil Administration (i.p. or i.v.) MCAO->Treatment Behavior Behavioral Tests (Day 1 & 7) Treatment->Behavior Histology Histological Analysis (Nissl, Fluoro-Jade B) Treatment->Histology Imaging Electron Microscopy Treatment->Imaging Biochem Biochemical Analysis Treatment->Biochem Neuro_func Neurological Function Behavior->Neuro_func Infarct Infarct Volume & Edema Histology->Infarct Cell_death Neuronal Loss & Apoptosis Histology->Cell_death Synapse_struct Synaptic Structure Imaging->Synapse_struct Nogo Nogo-R Pathway Components Biochem->Nogo Apoptosis Apoptosis Markers (caspase-3, -9, apaf-1) Biochem->Apoptosis Synaptic Synaptic Plasticity (synaptophysin, PSD-95) Biochem->Synaptic GrowthFactors Neurotrophic Factors (BDNF/TrkB, NGF/TrkA) Biochem->GrowthFactors

References

Preclinical Data on Yonkenafil Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yonkenafil hydrochloride is a novel, potent, and selective small-molecule inhibitor of phosphodiesterase type 5 (PDE5).[1][2] As a member of the PDE5 inhibitor class, it modulates the cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a critical role in vasodilation and other physiological processes.[1] Preclinical investigations have explored its therapeutic potential in erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and neuroprotective applications, including stroke and Alzheimer's disease.[1][3][4][5] This document provides a comprehensive summary of the publicly available preclinical data on this compound, focusing on its pharmacodynamics, and findings from various animal models.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the PDE5 enzyme, which is predominantly expressed in the smooth muscle cells of the corpus cavernosum and the pulmonary vasculature.[1] The inhibition of PDE5 prevents the degradation of cGMP, leading to its accumulation.[1] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[1] This mechanism underlies its potential efficacy in treating conditions characterized by impaired blood flow, such as erectile dysfunction and pulmonary arterial hypertension.[1]

Signaling Pathway

Yonkenafil_Mechanism_of_Action cluster_0 Nitric Oxide (NO) Signaling cluster_1 This compound Action cluster_2 Physiological Effect NO Nitric Oxide sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates Yonkenafil Yonkenafil Hydrochloride Yonkenafil->PDE5 inhibits GMP 5'-GMP PDE5->GMP degrades Relaxation Smooth Muscle Relaxation PKG->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Mechanism of action of this compound.

Pharmacodynamics

While specific quantitative data such as IC50 values for this compound are not widely available in the public domain, its potent and selective inhibition of PDE5 is a recurring theme in the literature.[2]

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in animal models is not currently available in published literature. A Phase I clinical trial in healthy Chinese male subjects was designed to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses, as well as the effects of food, but the results have not been publicly disseminated.[4]

Preclinical Efficacy Models

This compound has been evaluated in several preclinical animal models, demonstrating potential therapeutic effects in various disease states.

Neuroprotection in Experimental Stroke

In a study utilizing a rat model of acute experimental stroke, Yonkenafil demonstrated significant neuroprotective effects.[3]

Experimental Protocol:

  • Model: Male Sprague-Dawley rats subjected to middle cerebral artery occlusion (MCAO) to induce focal ischemia.[3]

  • Treatment: Yonkenafil was administered either intraperitoneally or intravenously, with treatment initiated 2 hours post-occlusion. In some cohorts, administration was delayed until 4 hours after the stroke onset.[3]

  • Assessments:

    • Behavioral tests were conducted at day 1 and day 7 post-reperfusion to evaluate neurological function.[3]

    • Infarct volume and edema severity were analyzed 24 hours post-stroke.[3]

    • Histological analysis, including Nissl staining and Fluoro-Jade B staining, was performed at 24 hours to assess neuronal loss and degeneration.[3]

    • Electron microscopy was used to examine synaptic structure.[3]

    • Western blotting was employed to measure the levels of various proteins involved in the Nogo-R pathway, apoptosis (hsp70, apaf-1, caspase-3, caspase-9), synaptic function (synaptophysin, PSD-95/nNOS), and neurotrophic factors (BDNF/TrkB, NGF/TrkA).[3]

Summary of Findings:

Parameter Effect of this compound
Infarct Volume and Edema Markedly inhibited, even with delayed administration.[3]
Neurological Function Associated with sustained improvement for 7 days.[3]
Penumbra Range Enlarged.[3]
Ischemic Cell Apoptosis Reduced.[3]
Neuronal Loss Reduced.[3]
Synaptic Structure Protected.[3]

| Protein Expression | Modulated expression of Nogo-R pathway proteins and increased expression of synaptophysin, BDNF/TrkB, and NGF/TrkA.[3] |

Stroke_Model_Workflow cluster_0 Experimental Model cluster_1 Treatment cluster_2 Assessments Animal Male Sprague-Dawley Rats MCAO Middle Cerebral Artery Occlusion (MCAO) Animal->MCAO Treatment This compound (i.p. or i.v.) 2h or 4h post-MCAO MCAO->Treatment Behavioral Behavioral Tests (Day 1 & 7) Treatment->Behavioral Histology Histology & Infarct Volume (24h) Treatment->Histology Biochemistry Western Blot (24h) Treatment->Biochemistry

Caption: Experimental workflow for the preclinical stroke model.

Cognitive Improvement in an Alzheimer's Disease Model

Yonkenafil has also been investigated for its potential to ameliorate cognitive deficits and pathological features in a transgenic mouse model of Alzheimer's disease.[4][5]

Experimental Protocol:

  • Model: Seven-month-old APP/PS1 transgenic mice.[5]

  • Treatment: Yonkenafil was administered daily via intraperitoneal (i.p.) injection at doses of 2, 6, or 18 mg/kg for 3 months. Sildenafil (6 mg/kg, i.p.) was used as a comparator.[5]

  • Assessments:

    • Behavioral tests, including nest-building, Y-maze for working memory, and Morris water maze (MWM) for learning and memory, were performed after the 3-month treatment period.[5]

    • Immunohistochemistry was used to quantify the area of β-amyloid (Aβ) plaques.[5]

    • Markers for microglial and astrocyte activation were assessed.[5]

    • Neurogenesis in the dentate gyrus was evaluated by measuring BrdU+/NeuN+ and BrdU+/DCX+ cells.[5]

Summary of Findings:

Parameter Effect of this compound
Cognitive Function Improved nest-building ability, ameliorated working memory deficits, and significantly improved learning and memory.[5]
Aβ Plaques Reduced the area of plaques.[5]
Neuroinflammation Inhibited the over-activation of microglia and astrocytes.[5]

| Neurogenesis | Increased in the dentate gyrus.[4][5] |

Toxicology

Publicly available data from formal preclinical toxicology studies, such as safety pharmacology, genotoxicity, and reproductive toxicology, for this compound could not be identified in the searched literature.

Conclusion

The available preclinical data indicate that this compound is a promising PDE5 inhibitor with potential therapeutic applications beyond erectile dysfunction and pulmonary arterial hypertension, notably in the realm of neuroprotection. In animal models of stroke and Alzheimer's disease, it has demonstrated beneficial effects on neurological function, cognitive performance, and underlying disease pathology. However, a comprehensive preclinical profile, including detailed pharmacokinetics and toxicology data, is not yet publicly available. Further disclosure of these data will be crucial for a complete assessment of its safety and efficacy as it progresses through clinical development.

References

Yonkenafil Hydrochloride: A Technical Overview of its Neuroprotective Effects on Neuronal Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yonkenafil hydrochloride, a novel phosphodiesterase type 5 (PDE5) inhibitor, has demonstrated significant neuroprotective properties by mitigating neuronal apoptosis in preclinical models of ischemic stroke and neurodegenerative disease.[1][2] This technical guide provides an in-depth analysis of the mechanisms of action, key experimental findings, and detailed protocols related to the anti-apoptotic effects of Yonkenafil. The evidence suggests that Yonkenafil exerts its neuroprotective effects primarily through the modulation of the cGMP-dependent signaling pathway, reduction of ischemic cell death, and suppression of neuroinflammation.

Mechanism of Action: Inhibition of Neuronal Apoptosis

This compound's primary mechanism in preventing neuronal apoptosis is its function as a PDE5 inhibitor. By inhibiting PDE5, Yonkenafil increases the intracellular levels of cyclic guanosine monophosphate (cGMP).[3] This elevation in cGMP activates protein kinase G (PKG), which in turn initiates a cascade of downstream signaling events that promote cell survival and inhibit apoptotic pathways.[4]

In the context of acute experimental stroke, Yonkenafil has been shown to reduce ischemic cell apoptosis and the loss of neurons.[1] This neuroprotection is associated with the modulation of several key proteins involved in the apoptotic cascade. Specifically, treatment with Yonkenafil has been found to decrease the levels of pro-apoptotic proteins such as Apaf-1, caspase-3, and caspase-9.[1]

Furthermore, Yonkenafil's neuroprotective effects extend to mitigating neuroinflammation, a known contributor to neuronal cell death.[5] The compound has been shown to suppress the activation of microglia, thereby reducing the production of pro-inflammatory cytokines like nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[5] This anti-inflammatory action helps to create a more favorable environment for neuronal survival.[5] In studies using co-cultures, Yonkenafil significantly alleviated the death of SH-SY5Y neuroblastoma cells and primary cortical neurons induced by conditioned medium from activated microglia.[5]

The following diagram illustrates the proposed signaling pathway through which this compound inhibits neuronal apoptosis.

Yonkenafil_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ischemic Insult Ischemic Insult Nogo-R Pathway Nogo-R Pathway Apaf-1 Apaf-1 Ischemic Insult->Apaf-1 Yonkenafil Yonkenafil PDE5 PDE5 Yonkenafil->PDE5 inhibits Neuron Survival Neuron Survival cGMP cGMP PDE5->cGMP degrades cGMP->Nogo-R Pathway modulates Apoptosis Apoptosis Nogo-R Pathway->Apoptosis inhibits Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Caspase-3->Apoptosis

Proposed signaling pathway of Yonkenafil in inhibiting neuronal apoptosis.

Quantitative Data Summary

The neuroprotective effects of this compound on neuronal apoptosis have been quantified in a key study involving a rat model of acute experimental stroke. The following tables summarize the significant findings.

Table 1: Effect of Yonkenafil on Apoptosis-Related Protein Expression

ProteinTreatment GroupRelative Expression Level (vs. Sham)
Apaf-1 Ischemia + VehicleIncreased
Ischemia + YonkenafilSignificantly Decreased
Caspase-9 Ischemia + VehicleIncreased
Ischemia + YonkenafilSignificantly Decreased
Caspase-3 Ischemia + VehicleIncreased
Ischemia + YonkenafilSignificantly Decreased

Data adapted from a study on male Sprague-Dawley rats subjected to middle cerebral artery occlusion.[1]

Table 2: Effect of Yonkenafil on Neuronal Loss

Staining MethodTreatment GroupObservation
Nissl Staining Ischemia + VehicleSignificant loss of neurons
Ischemia + YonkenafilReduced loss of neurons
Fluoro-Jade B Staining Ischemia + VehiclePresence of degenerating neurons
Ischemia + YonkenafilReduced number of degenerating neurons

Data adapted from a study on male Sprague-Dawley rats subjected to middle cerebral artery occlusion.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound and neuronal apoptosis.

Animal Model of Acute Experimental Stroke
  • Species: Male Sprague-Dawley rats.[1]

  • Procedure: Middle cerebral artery occlusion (MCAO) is induced to mimic ischemic stroke. This is followed by reperfusion.[1]

  • Treatment: this compound is administered intraperitoneally or intravenously at specified time points (e.g., 2 hours) after the onset of stroke.[1]

The workflow for the in-vivo experimental model is depicted below.

MCAO_Workflow Animal Preparation Animal Preparation MCAO Surgery MCAO Surgery Animal Preparation->MCAO Surgery Reperfusion Reperfusion MCAO Surgery->Reperfusion Yonkenafil Administration Yonkenafil Administration Reperfusion->Yonkenafil Administration Behavioral Tests Behavioral Tests Yonkenafil Administration->Behavioral Tests Tissue Collection Tissue Collection Behavioral Tests->Tissue Collection Histological and Molecular Analysis Histological and Molecular Analysis Tissue Collection->Histological and Molecular Analysis

Experimental workflow for the in-vivo MCAO model.
Histological Analysis of Neuronal Apoptosis

  • Nissl Staining: This method is used to visualize nerve cells and assess neuronal loss. Brain sections are stained with a Nissl stain (e.g., cresyl violet), and the number of surviving neurons in the ischemic penumbra is quantified.[1]

  • Fluoro-Jade B Staining: This technique specifically stains degenerating neurons. Brain sections are incubated with Fluoro-Jade B solution, and the number of stained cells is counted to quantify neuronal degeneration.[1]

Western Blot Analysis of Apoptosis-Related Proteins
  • Sample Preparation: Brain tissue from the ischemic hemisphere is homogenized in lysis buffer containing protease inhibitors.[1]

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA protein assay).[1]

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[1]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Apaf-1, caspase-3, and caspase-9. This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody.[1]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.[1]

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a potent neuroprotective agent that effectively inhibits neuronal apoptosis in the context of ischemic brain injury. Its mechanism of action, centered on the potentiation of the cGMP signaling pathway and suppression of neuroinflammation, presents a promising therapeutic strategy.

Future research should focus on elucidating the full spectrum of signaling pathways modulated by Yonkenafil. Further investigation into its efficacy and safety in more complex preclinical models and ultimately in human clinical trials is warranted to translate these promising findings into clinical applications for stroke and other neurodegenerative disorders characterized by neuronal apoptosis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Yonkenafil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yonkenafil hydrochloride is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in various tissues. As a cGMP-specific PDE5 inhibitor, Yonkenafil has been investigated for its potential therapeutic applications in conditions such as erectile dysfunction and for its neuroprotective effects. This document provides a detailed, proposed synthetic pathway for this compound, based on established synthetic methodologies for structurally related PDE5 inhibitors, such as Vardenafil. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers involved in the synthesis and development of novel PDE5 inhibitors.

Chemical Structure

  • IUPAC Name: 2-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4(7H)-one hydrochloride

  • Molecular Formula: C₂₄H₃₃N₅O₄S · HCl

  • Molecular Weight: 524.08 g/mol

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a multi-step process, commencing with the construction of the core imidazo[5,1-f][1][2][3]triazin-4-one ring system, followed by functionalization of the phenyl moiety and subsequent salt formation. The pathway described below is analogous to the established synthesis of Vardenafil.

Diagram: Proposed Synthesis Pathway for this compound

Yonkenafil_Synthesis A 2-Ethoxybenzoic acid C Intermediate II (2-(2-Ethoxyphenyl)imidazotriazinone) A->C Coupling B Intermediate I (Imidazotriazinone core) B->C D Intermediate III (Chlorosulfonated derivative) C->D Chlorosulfonation E Yonkenafil (Free Base) D->E Amidation with N-ethylpiperazine F This compound E->F HCl salt formation Experimental_Workflow Start Starting Materials Reaction Chemical Reaction (e.g., Coupling, Sulfonation) Start->Reaction Workup Aqueous Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis FinalProduct This compound Analysis->FinalProduct

References

Application Notes and Protocols for In Vivo Studies of Yonkenafil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yonkenafil hydrochloride is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor. By preventing the breakdown of cyclic guanosine monophosphate (cGMP), this compound enhances the nitric oxide (NO)/cGMP signaling pathway, leading to vasodilation and other downstream cellular effects.[1] This mechanism of action suggests therapeutic potential in a variety of conditions, including erectile dysfunction, pulmonary arterial hypertension, and neurological disorders such as Alzheimer's disease and ischemic stroke.[1][2][3]

These application notes provide detailed protocols for in vivo studies to evaluate the efficacy and safety of this compound in preclinical animal models of Alzheimer's disease and ischemic stroke.

Mechanism of Action: NO/cGMP Signaling Pathway

This compound's primary mechanism is the inhibition of the PDE5 enzyme. In the central nervous system, nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which promotes synaptic plasticity and memory formation through the phosphorylation of cAMP response element-binding protein (CREB).[4] By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby amplifying this neuroprotective and memory-enhancing signaling cascade.[4]

Yonkenafil_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NO_Synthase NO Synthase sGC Soluble Guanylate Cyclase (sGC) NO_Synthase->sGC NO L_Arginine L-Arginine L_Arginine->NO_Synthase cGMP cGMP sGC->cGMP Activation GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 CREB CREB PKG->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression for Synaptic Plasticity & Memory pCREB->Gene_Expression Promotes 5_GMP 5'-GMP PDE5->5_GMP Degradation Yonkenafil Yonkenafil HCl Yonkenafil->PDE5 Inhibits

Caption: Mechanism of action of this compound.

Part 1: Efficacy Studies in a Mouse Model of Alzheimer's Disease

This section outlines a protocol to assess the efficacy of this compound in improving cognitive function and reducing Alzheimer's disease-like pathology in the APP/PS1 transgenic mouse model.

Experimental Workflow: Alzheimer's Disease Model

AD_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase (3 Months) cluster_behavioral Behavioral Testing cluster_analysis Post-Mortem Analysis Animal_Model 7-month-old APP/PS1 Transgenic Mice Grouping Randomized Grouping (n=10-15/group) Animal_Model->Grouping Dosing Daily Intraperitoneal (i.p.) Injection Grouping->Dosing Groups Vehicle (Saline) Yonkenafil (2 mg/kg) Yonkenafil (6 mg/kg) Yonkenafil (18 mg/kg) Y_Maze Y-Maze Test (Working Memory) Groups->Y_Maze MWM Morris Water Maze (Spatial Learning & Memory) Y_Maze->MWM Nesting Nesting-Building Test MWM->Nesting Sacrifice Euthanasia & Brain Tissue Collection Nesting->Sacrifice Histology Immunohistochemistry (Aβ plaques, Microglia, Astrocytes) Sacrifice->Histology Biochemistry Western Blot / ELISA (Neurogenesis markers, etc.) Sacrifice->Biochemistry

Caption: Experimental workflow for Alzheimer's disease study.
Detailed Experimental Protocol

  • Animal Model: Seven-month-old male APP/PS1 transgenic mice and their wild-type littermates will be used.[1][3] Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration:

    • This compound is dissolved in sterile saline.

    • Mice are randomly assigned to four groups (n=10-15 per group):

      • Vehicle (saline) control

      • This compound (2 mg/kg)

      • This compound (6 mg/kg)

      • This compound (18 mg/kg)

    • The drug is administered daily via intraperitoneal (i.p.) injection for 3 consecutive months.[1][3]

  • Behavioral Testing (performed after 3 months of treatment):

    • Y-Maze Test: To assess short-term spatial working memory. Each mouse is placed in a Y-shaped maze and allowed to explore freely for a set period. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations.

    • Morris Water Maze (MWM): To evaluate spatial learning and memory. The test consists of acquisition trials (learning the location of a hidden platform) over several days, followed by a probe trial (platform removed) to assess memory retention. Escape latency, path length, and time spent in the target quadrant are measured.[1][3]

    • Nesting-Building Test: To assess innate social behavior, which is often impaired in mouse models of Alzheimer's disease.[1][3]

  • Post-Mortem Analysis:

    • Following behavioral testing, mice are euthanized, and brain tissue is collected.

    • Immunohistochemistry: Brain sections are stained to quantify the area of β-amyloid (Aβ) plaques and to assess the activation state of microglia and astrocytes.[1][3]

    • Biochemical Analysis: Western blot or ELISA can be used to measure levels of neurogenesis markers (e.g., BrdU, NeuN, DCX) in the dentate gyrus.[1][3]

Data Presentation

Due to the lack of specific published quantitative data for this compound, the following tables present representative data from studies on Sildenafil, a structurally and functionally similar PDE5 inhibitor, in APP/PS1 mice.

Table 1: Effect of PDE5 Inhibition on Spatial Working Memory (Y-Maze)

Treatment GroupSpontaneous Alternation (%)
Wild-Type + Vehicle75 ± 3.5
APP/PS1 + Vehicle55 ± 4.1
APP/PS1 + Sildenafil (representative)70 ± 3.8*

Data are expressed as mean ± SEM. *p < 0.05 compared to APP/PS1 + Vehicle. Data is illustrative based on published findings for similar compounds.

Table 2: Effect of PDE5 Inhibition on Spatial Learning (Morris Water Maze - Acquisition Phase)

Treatment GroupEscape Latency (seconds) - Day 5
Wild-Type + Vehicle15 ± 2.1
APP/PS1 + Vehicle35 ± 3.9
APP/PS1 + Sildenafil (representative)20 ± 2.5*

Data are expressed as mean ± SEM. *p < 0.05 compared to APP/PS1 + Vehicle. Data is illustrative based on published findings for similar compounds.

Part 2: Efficacy Studies in a Rat Model of Ischemic Stroke

This protocol details the evaluation of this compound's neuroprotective effects in a rat model of focal cerebral ischemia.

Experimental Workflow: Ischemic Stroke Model

Stroke_Workflow cluster_animal_prep Surgical Preparation cluster_treatment Treatment Phase cluster_assessment Functional & Histological Assessment Animal_Model Male Sprague-Dawley Rats Surgery Middle Cerebral Artery Occlusion (MCAO) Animal_Model->Surgery Dosing Intravenous (i.v.) or Intraperitoneal (i.p.) Administration at 2h post-MCAO Surgery->Dosing Groups Sham + Vehicle MCAO + Vehicle MCAO + Yonkenafil Neuro_Score Neurological Deficit Scoring (Day 1 and Day 7) Groups->Neuro_Score Histology Infarct Volume & Edema Measurement (24h post-MCAO) Neuro_Score->Histology Biochemistry Western Blot for Neuroprotective and Synaptic Proteins Histology->Biochemistry

Caption: Experimental workflow for ischemic stroke study.
Detailed Experimental Protocol

  • Animal Model: Adult male Sprague-Dawley rats are used for this study.[2]

  • Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):

    • Anesthesia is induced and maintained throughout the surgical procedure.

    • Focal cerebral ischemia is induced by intraluminal filament occlusion of the middle cerebral artery.

    • After a defined period (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

    • Sham-operated animals undergo the same surgical procedure without the filament insertion.

  • Drug Administration:

    • Rats are randomly assigned to treatment groups.

    • This compound or vehicle is administered either intravenously (i.v.) or intraperitoneally (i.p.) starting 2 hours after the onset of MCAO.[2] Treatment can be a single dose or repeated over several days.

  • Assessment of Outcomes:

    • Neurological Deficit Scoring: Neurological function is assessed at 24 hours and 7 days post-MCAO using a standardized scoring system (e.g., Bederson scale) to evaluate motor deficits.[2]

    • Infarct Volume and Edema Measurement: At 24 hours post-MCAO, animals are euthanized, and brains are sectioned and stained (e.g., with TTC) to quantify the infarct volume and the degree of cerebral edema.[2]

    • Biochemical Analysis: Brain tissue from the ischemic penumbra can be analyzed by Western blot to measure levels of proteins involved in neuroprotection (e.g., BDNF, TrkB), synaptic plasticity (e.g., synaptophysin), and apoptosis (e.g., caspase-3).[2]

Data Presentation

Table 3: Effect of PDE5 Inhibition on Neurological Function After Stroke

Treatment GroupNeurological Score (0 = normal, 4 = severe deficit) - Day 7
MCAO + Vehicle3.2 ± 0.4
MCAO + Sildenafil (representative)1.8 ± 0.3*

Data are expressed as mean ± SEM. *p < 0.05 compared to MCAO + Vehicle. Data is illustrative based on published findings for similar compounds.

Table 4: Effect of PDE5 Inhibition on Infarct Volume

Treatment GroupInfarct Volume (% of hemisphere)
MCAO + Vehicle45 ± 5.2
MCAO + Sildenafil (representative)25 ± 4.1*

Data are expressed as mean ± SEM. *p < 0.05 compared to MCAO + Vehicle. Data is illustrative based on published findings for similar compounds.

Part 3: In Vivo Safety and Toxicity Protocol

This section provides a representative protocol for acute and sub-chronic toxicity studies of this compound in rodents, based on general regulatory guidelines.

Detailed Experimental Protocol
  • Acute Oral Toxicity Study (Limit Test):

    • Objective: To determine the acute toxic effects of a single high dose of this compound.

    • Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), fasted overnight.

    • Procedure: A single oral dose of 2000 mg/kg (or a maximum feasible dose) of this compound is administered by gavage. A control group receives the vehicle.

    • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity), and body weight changes for 14 days.

    • Endpoint: At day 14, surviving animals are euthanized for gross necropsy.

  • Sub-chronic (28-Day) Oral Toxicity Study:

    • Objective: To evaluate the potential adverse effects of repeated daily administration of this compound over a 28-day period.

    • Animals: Rodents (e.g., Sprague-Dawley rats), with both sexes included.

    • Procedure:

      • Animals are randomly assigned to at least four groups: a control group (vehicle) and at least three dose groups (low, mid, and high dose).

      • This compound is administered daily by oral gavage for 28 consecutive days.

    • Observations:

      • Daily: Clinical signs of toxicity and mortality.

      • Weekly: Body weight, food, and water consumption.

      • End of Study: Hematology, clinical chemistry, and urinalysis are performed.

    • Endpoint: At the end of the study, all animals are euthanized for a full necropsy and histopathological examination of major organs and tissues.

Safety and Handling

According to the Material Safety Data Sheet (MSDS), this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] Standard laboratory precautions should be taken, including wearing personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of dust and contact with skin and eyes.[5] Store the compound in a tightly sealed container in a cool, well-ventilated area.[5]

References

Application Notes: Preparation of Yonkenafil Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Yonkenafil hydrochloride is a novel and potent selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme critical in the regulation of cyclic guanosine monophosphate (cGMP) levels in various tissues.[1][2][3][4] As a PDE5 inhibitor, this compound modulates the nitric oxide (NO)/cGMP signaling pathway, making it a valuable tool for research in areas such as erectile dysfunction, pulmonary arterial hypertension, and neuroprotection.[4][5] Studies have shown its potential in reducing cerebral infarction, inhibiting neuronal apoptosis, and enhancing synaptic function, partly by modulating the expression of neurotrophic factors like BDNF/TrkB and NGF/TrkA.[1][6]

Proper preparation of a stable, concentrated stock solution is the first critical step for ensuring reproducibility and accuracy in any in vitro or in vivo experiment. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution for research use.

Data Presentation

Quantitative data and key properties for this compound are summarized in the table below for quick reference.

PropertyValueSource
Chemical Name This compoundGlpBio
Synonym Tunodafil hydrochlorideGlpBio
CAS Number 804519-64-0[1]
Molecular Formula C₂₄H₃₄ClN₅O₄S[1]
Molecular Weight 524.08 g/mol [1]
Primary Target Phosphodiesterase 5 (PDE5)[2][3][4]
IC₅₀ 2.0 nM[3]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[1]
Max Solubility in DMSO 100 mg/mL (190.81 mM)[1]
Recommended Stock Conc. 10 mM - 100 mMGeneral Practice
Storage (Stock Solution) ≤ 1 month at -20°C; ≤ 6 months at -80°C[1]

Experimental Protocols

Materials and Equipment

  • This compound powder (CAS: 804519-64-0)

  • Anhydrous or low-water content Dimethyl Sulfoxide (DMSO), sterile

  • Analytical balance (sensitive to 0.01 mg)

  • Sterile microcentrifuge tubes or cryovials

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • Water bath or heat block set to 37°C

  • Ultrasonic bath (sonicator)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

  • This compound is for research use only.[1]

  • Handle the powdered compound in a fume hood or well-ventilated area to avoid inhalation.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, at all times.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different final concentrations or volumes.

  • Calculation of Mass:

    • The molecular weight (M.Wt) of this compound is 524.08 g/mol .[1]

    • To prepare 1 mL of a 10 mM solution, calculate the required mass using the formula: Mass (mg) = Molarity (M) x Volume (L) x M.Wt ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = (0.010 mol/L) x (0.001 L) x (524.08 g/mol ) x 1000 mg/g = 5.24 mg

  • Weighing the Compound:

    • Tare a sterile, empty microcentrifuge tube on the analytical balance.

    • Carefully weigh 5.24 mg of this compound powder directly into the tared tube.

  • Dissolution:

    • Add 1 mL of sterile DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to mix.

    • To aid dissolution: Gently warm the solution to 37°C for 5-10 minutes. Following warming, place the tube in an ultrasonic bath for 10-15 minutes until the solution is clear and all particulate matter has dissolved.[1] Visual inspection is critical to ensure complete solubilization.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, briefly centrifuge the tube to collect the solution at the bottom.

    • To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials or microcentrifuge tubes.[1]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • For short-term storage, store aliquots at -20°C for up to one month.[1]

    • For long-term storage, store aliquots at -80°C for up to six months.[1]

Note on Working Solutions: When preparing working solutions for cell culture or other aqueous-based assays, ensure the final concentration of DMSO is non-toxic to the system (typically <0.5%). Dilute the stock solution in the appropriate aqueous buffer or culture medium immediately before use.

Visualizations

The following diagrams illustrate the experimental workflow for preparing the stock solution and the primary signaling pathway affected by this compound.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass (e.g., 5.24 mg for 1mL of 10mM) weigh 2. Weigh Compound into sterile tube calc->weigh add_dmso 3. Add Solvent (e.g., 1 mL DMSO) weigh->add_dmso vortex 4. Vortex Thoroughly add_dmso->vortex heat_sonic 5. Warm (37°C) & Sonicate to Dissolve vortex->heat_sonic aliquot 6. Aliquot into single-use volumes heat_sonic->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_upstream Upstream Signaling cluster_pde5 Point of Inhibition cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Activates GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Yonkenafil Yonkenafil HCl Yonkenafil->PDE5 Inhibits Relax Smooth Muscle Relaxation PKG->Relax Nogo Nogo-R Axis Modulation PKG->Nogo Neuro Neuroprotection & Synaptic Function PKG->Neuro

Caption: Simplified Signaling Pathway of this compound.

References

Application Notes and Protocols for Yonkenafil Hydrochloride in APP/PS1 Transgenic Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Yonkenafil hydrochloride in the APP/PS1 transgenic mouse model of Alzheimer's disease. The protocols are based on established research demonstrating the potential of this compound to ameliorate cognitive deficits and key pathological features of Alzheimer's disease in this model.

Introduction

This compound is a novel phosphodiesterase-5 (PDE-5) inhibitor. In the context of Alzheimer's disease (AD), PDE-5 inhibitors have emerged as a promising therapeutic strategy. They are known to modulate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG)/cAMP response element-binding protein (CREB) signaling pathway, which is crucial for synaptic plasticity and memory.[1][2][3][4] Research in APP/PS1 transgenic mice, a widely used model that recapitulates key aspects of AD pathology such as amyloid-beta (Aβ) plaque deposition and cognitive decline, has shown that this compound can improve cognitive function, reduce Aβ burden, mitigate neuroinflammation, and promote neurogenesis.[5][6][7]

Data Presentation

Table 1: Dosage and Administration of this compound in APP/PS1 Mice
ParameterDetailsReference
Animal Model Seven-month-old APP/PS1 transgenic mice[5][6]
Dosage 2, 6, or 18 mg/kg[5][6]
Administration Route Intraperitoneal (i.p.) injection[5][6]
Treatment Duration Daily for 3 months[5][6]
Vehicle Control Saline[8]
Table 2: Efficacy of this compound in APP/PS1 Mice
Outcome MeasureEffect of this compoundReference
Cognitive Function Improved nesting-building ability[5][6]
Ameliorated working memory deficits in Y-maze tasks[5][6]
Significantly improved learning and memory in Morris water maze[5][6]
Aβ Pathology Reduced area of Aβ plaques[5][6][7]
Neuroinflammation Inhibited over-activation of microglia and astrocytes[5][6][7]
Neurogenesis Increased number of BrdU+/NeuN+ and BrdU+/DCX+ cells in the dentate gyrus[5][6]

Experimental Protocols

Animal Model and Drug Administration
  • Animals: Seven-month-old APP/PS1 double transgenic mice and age-matched wild-type littermates are used.[5][6] Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: this compound is dissolved in sterile 0.9% saline.

  • Administration: Mice are treated with daily intraperitoneal (i.p.) injections of this compound at doses of 2, 6, or 18 mg/kg body weight for a period of 3 months.[5][6] The control group receives daily i.p. injections of the saline vehicle.

Behavioral Assays

This test assesses the well-being and activities of daily living in mice.[5][9][10][11][12]

  • Procedure:

    • Individually house mice in cages with standard bedding.

    • Provide each mouse with a square of pressed cotton nesting material (e.g., 'nestlet') approximately one hour before the dark phase.[10]

    • The following morning, score the quality of the nest on a 5-point scale.[9][11]

  • Scoring (example):

    • 1: Nestlet not noticeably touched.

    • 2: Nestlet partially torn.

    • 3: Nestlet mostly shredded but no identifiable nest site.

    • 4: An identifiable but flat nest.

    • 5: A near-perfect or perfect nest with high walls.

This test is used to evaluate spatial working memory by assessing spontaneous alternation.[13][14][15][16][17]

  • Apparatus: A Y-shaped maze with three identical arms at a 120° angle.

  • Procedure:

    • Acclimate the mice to the testing room for at least one hour before the test.[14]

    • Place a mouse at the center of the maze and allow it to freely explore the three arms for 8 minutes.[13][14]

    • Record the sequence of arm entries using a video tracking system.

    • Clean the maze with 70% ethanol between trials to eliminate olfactory cues.[13]

  • Data Analysis: An arm entry is counted when all four paws of the mouse are within the arm. Spontaneous alternation is defined as successive entries into the three different arms. The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

The MWM test is a widely used assay for assessing spatial learning and memory.[18][19][20][21][22]

  • Apparatus: A circular pool (approximately 120 cm in diameter) filled with opaque water (22 ± 1°C) containing a hidden escape platform submerged 1 cm below the surface.[18] Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (5 days):

      • Conduct four trials per day for each mouse.

      • In each trial, place the mouse in the water at one of four starting positions, facing the wall of the pool.

      • Allow the mouse to swim and find the hidden platform within 60 seconds.

      • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15-30 seconds.[18][21]

      • Record the escape latency (time to find the platform) and swim path using a video tracking system.

    • Probe Trial (Day 6):

      • Remove the platform from the pool.

      • Allow the mouse to swim freely for 60 seconds.[18][21]

      • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

Histological and Biochemical Analyses
  • Procedure:

    • After the final behavioral test, deeply anesthetize the mice and transcardially perfuse with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[23]

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by incubating in 30% sucrose in PBS until it sinks.

    • Cut the brain into coronal sections (e.g., 30-40 µm thick) using a cryostat or sliding microtome.[23]

  • Procedure:

    • Wash free-floating brain sections in PBS.

    • Perform antigen retrieval if necessary (e.g., incubation in 80% formic acid for 4 minutes).[24]

    • Block non-specific binding with a blocking solution (e.g., 5% normal serum in PBS with 0.3% Triton X-100) for 1-2 hours.

    • Incubate the sections overnight at 4°C with a primary antibody against Aβ (e.g., 6E10 or 4G8).

    • Wash the sections and incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC) kit and develop with diaminobenzidine (DAB), or use a fluorescently labeled secondary antibody.

    • Mount the sections on slides, dehydrate, and coverslip.

  • Image Analysis: Capture images of the cortex and hippocampus and quantify the Aβ plaque load (percentage of area occupied by plaques) using image analysis software (e.g., ImageJ).[25]

  • Procedure:

    • Follow the general immunohistochemistry protocol as described above.

    • Use primary antibodies against Iba1 for microglia and GFAP for astrocytes.[26][27][28][29]

    • Incubate sections overnight at 4°C with the primary antibodies.

    • Wash and incubate with appropriate fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594).[26][29]

  • Image Analysis: Quantify the activation of microglia and astrocytes by measuring the immunoreactive area or cell morphology in the vicinity of Aβ plaques.[26]

  • BrdU Administration: To label dividing cells, administer BrdU (5-bromo-2'-deoxyuridine) via i.p. injection (e.g., 50 mg/kg) daily for a set period before the end of the experiment.

  • Procedure:

    • For BrdU staining, pre-treat the sections with an acid (e.g., 2N HCl at 37°C for 30 minutes) to denature the DNA.[30]

    • Neutralize with a borate buffer.[30]

    • Proceed with the blocking step.

    • Incubate the sections with primary antibodies against BrdU and a mature neuron marker, NeuN.[30][31][32][33] A sequential staining protocol (staining for one antibody, followed by fixation and then staining for the second) may yield better results.[30]

    • Wash and incubate with appropriate fluorescently labeled secondary antibodies.

  • Image Analysis: Using a fluorescence microscope, count the number of BrdU-positive cells, NeuN-positive cells, and double-labeled (BrdU+/NeuN+) cells in the subgranular zone of the dentate gyrus to quantify the rate of neuronal differentiation.[30]

Mandatory Visualization

Yonkenafil_Signaling_Pathway cluster_synthesis cluster_degradation Yonkenafil Yonkenafil hydrochloride PDE5 PDE-5 Yonkenafil->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades PKG PKG cGMP->PKG Activates FiveGMP 5'-GMP CREB CREB PKG->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression (e.g., BDNF) pCREB->Gene_Expression Promotes Neuroprotection Neuroprotection & Synaptic Plasticity Gene_Expression->Neuroprotection Leads to NO Nitric Oxide (NO) sGC sGC NO->sGC Activates sGC->cGMP Synthesizes from GTP GTP GTP

Caption: Signaling pathway of this compound.

Experimental_Workflow Start Start: 7-month-old APP/PS1 mice Treatment Daily i.p. injection for 3 months: - Yonkenafil (2, 6, 18 mg/kg) - Vehicle (Saline) Start->Treatment Behavioral_Tests Behavioral Testing: - Nest Building Test - Y-Maze Test - Morris Water Maze Treatment->Behavioral_Tests Sacrifice Sacrifice and Brain Tissue Collection Behavioral_Tests->Sacrifice Histology Immunohistochemistry: - Aβ Plaques (6E10) - Microglia (Iba1) - Astrocytes (GFAP) - Neurogenesis (BrdU/NeuN) Sacrifice->Histology Analysis Data Analysis and Interpretation Histology->Analysis

Caption: Experimental workflow for this compound study.

References

Application Notes and Protocols for Yonkenafil Hydrochloride Administration in Acute Experimental Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Yonkenafil hydrochloride in acute experimental stroke models, based on preclinical research findings. This compound, a novel phosphodiesterase type 5 (PDE5) inhibitor, has demonstrated significant neuroprotective effects in rodent models of ischemic stroke.

Introduction

This compound exerts its neuroprotective effects by modulating the cyclic guanosine monophosphate (cGMP)-dependent Nogo-66 receptor (Nogo-R) signaling pathway. Inhibition of PDE5 leads to an accumulation of cGMP, which in turn influences downstream pathways that promote neuronal survival, reduce apoptosis, and enhance synaptic plasticity. Studies have shown that this compound can markedly inhibit infarction and edema, even with delayed administration after the onset of stroke.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound in acute experimental stroke models.

Table 1: this compound Administration Parameters

ParameterDetailsSource
Animal Model Male Sprague-Dawley rats
Stroke Model Middle Cerebral Artery Occlusion (MCAO)
Administration Route Intraperitoneal (i.p.) or Intravenous (i.v.)
Time of Administration Starting 2 hours after MCAO, with effective neuroprotection observed even when delayed up to 4 hours post-stroke.

Table 2: Neuroprotective Effects of this compound

Outcome MeasureEffect of this compoundSource
Infarct Volume Markedly inhibited
Cerebral Edema Markedly inhibited
Neurological Function Significantly improved, sustained for at least 7 days.
Neuronal Apoptosis Reduced
Neuronal Loss Reduced
Synapse Structure Protected

Table 3: Molecular and Cellular Effects of this compound

Molecular/Cellular TargetEffect of this compoundSource
Nogo-R Pathway Proteins Modulated expression
Synaptophysin Increased expression
BDNF/TrkB Increased expression
NGF/TrkA Increased expression
hsp70 Increased expression
apaf-1 Reduced expression
caspase-3 Reduced expression
caspase-9 Reduced expression

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of focal cerebral ischemia in male Sprague-Dawley rats, a commonly used model to mimic human ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane, chloral hydrate)

  • Heating pad and rectal probe for temperature monitoring

  • Surgical microscope

  • Microsurgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • Vessel clips

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.

  • Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and place a temporary clip on the CCA and ICA.

  • Make a small incision in the ECA stump.

  • Introduce the 4-0 monofilament nylon suture through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The filament is typically advanced 18-20 mm from the carotid bifurcation.

  • To induce transient ischemia, the suture is left in place for a specific duration (e.g., 90-120 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia, the suture is left in place.

  • Close the incision and allow the animal to recover from anesthesia.

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Vortex mixer

  • Syringes and needles for injection

Procedure:

  • Preparation of this compound Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in sterile saline to the desired concentration. Ensure complete dissolution by vortexing. The solution should be prepared fresh before each use.

  • Administration:

    • Intraperitoneal (i.p.) Injection: Administer the prepared this compound solution into the peritoneal cavity of the rat using a sterile syringe and needle.

    • Intravenous (i.v.) Injection: For intravenous administration, inject the solution slowly into a suitable vein, such as the tail vein.

Assessment of Neurological Deficits

Neurological function can be assessed using a battery of behavioral tests. A commonly used scoring system is the modified Neurological Severity Score (mNSS).

Procedure (mNSS):

The mNSS is a composite of motor, sensory, balance, and reflex tests. The score is graded on a scale of 0 to 18, where a higher score indicates a more severe injury.

  • Motor Tests:

    • Raising the rat by the tail (observing for flexion of limbs)

    • Placing the rat on the floor (observing for circling behavior)

  • Sensory Tests:

    • Placing and proprioceptive tests

  • Beam Balance Test:

    • Ability to traverse a narrow beam

  • Reflex and Abnormal Movements:

    • Pinna reflex, corneal reflex, startle reflex

Assessments are typically performed at baseline (before MCAO) and at various time points post-MCAO and treatment (e.g., 24 hours, 3 days, 7 days).

Measurement of Infarct Volume

Infarct volume is a key measure of the extent of ischemic brain damage. 2,3,5-triphenyltetrazolium chloride (TTC) staining is a widely used method for this purpose.

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix for slicing

  • Formalin for fixation

  • Image analysis software

Procedure:

  • At a predetermined time point after MCAO (e.g., 24 hours), euthanize the rat and carefully remove the brain.

  • Chill the brain briefly at -20°C for easier slicing.

  • Slice the brain into 2-mm thick coronal sections using a brain matrix.

  • Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.

  • Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Fix the stained slices in 10% formalin.

  • Capture images of the slices and use image analysis software to quantify the infarct area in each slice.

  • Calculate the total infarct volume by integrating the infarct areas of all slices. To correct for edema, the indirect infarct volume can be calculated as: (Volume of the contralateral hemisphere) - (Volume of the non-infarcted ipsilateral hemisphere).

Visualizations

Experimental Workflow

experimental_workflow animal_model Male Sprague-Dawley Rats mcao Middle Cerebral Artery Occlusion (MCAO) animal_model->mcao Stroke Induction drug_admin This compound Administration (i.p. or i.v.) 2-4 hours post-MCAO mcao->drug_admin Therapeutic Intervention behavioral Neurological Function Assessment (e.g., mNSS) drug_admin->behavioral histology Histological Analysis (TTC Staining for Infarct Volume) drug_admin->histology molecular Molecular Analysis (Western Blot, IHC) drug_admin->molecular data_analysis Data Analysis and Interpretation behavioral->data_analysis histology->data_analysis molecular->data_analysis

Caption: Experimental workflow for evaluating this compound in an acute stroke model.

This compound Signaling Pathway

signaling_pathway yonkenafil This compound pde5 PDE5 yonkenafil->pde5 Inhibits cgmp ↑ cGMP pde5->cgmp Degrades nogo_r Nogo-R Signaling cgmp->nogo_r Modulates neurotrophic ↑ Neurotrophic Factors (BDNF/TrkB, NGF/TrkA) cgmp->neurotrophic synaptic ↑ Synaptic Plasticity (↑ Synaptophysin) cgmp->synaptic apoptosis ↓ Apoptosis (↓ Caspase-3, -9; ↓ apaf-1) nogo_r->apoptosis neuroprotection Neuroprotection & Functional Recovery apoptosis->neuroprotection neurotrophic->neuroprotection synaptic->neuroprotection

Caption: Proposed signaling pathway of this compound in neuroprotection after stroke.

Logical Relationship of Neuroprotective Effects

logical_relationship cluster_cause Intervention cluster_mechanism Mechanism of Action cluster_effect Neuroprotective Outcomes yonkenafil Yonkenafil HCl Administration pde5_inhibition PDE5 Inhibition yonkenafil->pde5_inhibition cgmp_increase Increased cGMP pde5_inhibition->cgmp_increase pathway_modulation Modulation of Nogo-R Pathway cgmp_increase->pathway_modulation infarct_reduction Reduced Infarct Volume & Edema pathway_modulation->infarct_reduction neuronal_survival Increased Neuronal Survival pathway_modulation->neuronal_survival functional_recovery Improved Neurological Function infarct_reduction->functional_recovery neuronal_survival->functional_recovery

Caption: Logical flow from Yonkenafil administration to functional recovery in experimental stroke.

Application Notes and Protocols for the Quantification of Yonkenafil Hydrochloride using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yonkenafil hydrochloride, a novel and selective phosphodiesterase type 5 (PDE5) inhibitor, is under investigation for the treatment of erectile dysfunction.[1][2][3] Accurate and sensitive quantification of Yonkenafil and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the determination of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5][6][7]

Signaling Pathway of Yonkenafil

This compound exerts its therapeutic effect by inhibiting the PDE5 enzyme.[3] This enzyme is primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature. By inhibiting PDE5, Yonkenafil leads to increased levels of cGMP, resulting in smooth muscle relaxation, vasodilation, and enhanced blood flow.[3]

cluster_0 Cellular Environment Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP to cGMP Conversion sGC_Activation->GTP_to_cGMP cGMP Increased cGMP Levels GTP_to_cGMP->cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degradation Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Erection Physiological Response (Erection) Vasodilation->Erection GMP Inactive GMP PDE5->GMP Yonkenafil Yonkenafil HCl Yonkenafil->PDE5 Inhibition

Caption: Mechanism of action of Yonkenafil as a PDE5 inhibitor.

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and quantification of Yonkenafil.

Sample Preparation

Two common methods for extracting Yonkenafil from plasma are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[8][9][10]

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., Youkenafil-d5).[9]

  • Add 400 µL of ice-cold methanol to precipitate proteins.[9][10]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 20 µL of internal standard (IS) working solution (e.g., Diazepam).[8]

  • Add 1 mL of extraction solvent (e.g., diethyl ether/dichloromethane, 60:40, v/v).[8]

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion into the LC-MS/MS system.

LC-MS/MS Method

The following are typical LC-MS/MS parameters for the analysis of Yonkenafil.

Table 1: Chromatographic Conditions

ParameterCondition 1Condition 2
LC System Agilent 1290 UPLC or equivalentShimadzu Prominence HPLC or equivalent
Column Poroshell 120 EC-C18 (50 x 2.1 mm, 2.7 µm)[9]Zorbax SB-C18 or equivalent C18 column
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium acetate in Water[8]
Mobile Phase B Acetonitrile or Methanol[11]Methanol[8]
Flow Rate 0.4 mL/min0.9 mL/min[8]
Column Temperature 35°C[11]40°C[4]
Injection Volume 5 µL10 µL
Elution Gradient or Isocratic[4][8]Isocratic (e.g., 15:85, v/v of Mobile Phase A:B)[8]
Run Time 3.0 min[8]< 5 min

Table 2: Mass Spectrometry Conditions

ParameterSetting
Mass Spectrometer Agilent 6460 Triple Quadrupole, Sciex 3200 Q-Trap, or equivalent[11]
Ionization Mode Electrospray Ionization (ESI), Positive[9]
Scan Type Multiple Reaction Monitoring (MRM)[8]
Capillary Voltage 3000 V[11]
Drying Gas Temp 200°C[11]
Drying Gas Flow 14 L/min[11]
Nebulizer Pressure 40 psi[11]
MRM Transitions See Table 3 below

Quantitative Data Summary

The performance of the LC-MS/MS method is summarized below. These values are representative and may vary based on the specific instrumentation and matrix.

Table 3: MRM Transitions and Method Performance

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linearity Range (ng/mL)LLOQ (ng/mL)Internal Standard
Yonkenafil Specific to compoundSpecific to compound1.0 - 1000[8]0.2 - 1.0[8]Diazepam[8]
Yonkenafil Specific to compoundSpecific to compoundVaries by studyVariesYoukenafil-d5[9]
Metabolite M1 Specific to compoundSpecific to compoundVaries by studyVariesYoukenafil-d5[9]
Metabolite M459 Specific to compoundSpecific to compoundVaries by studyVariesNot specified

Note: Specific m/z transitions for Yonkenafil and its metabolites are often proprietary or must be determined empirically on the specific mass spectrometer being used.

Method Validation Parameters:

  • Precision and Accuracy: Intra- and inter-day precision (as relative standard deviation, RSD) are typically within 8.5%, with accuracy (as relative error, RE) also within acceptable limits (e.g., ±15%).[8][9]

  • Recovery: Extraction recoveries are generally above 90% with minimal matrix effects.[8]

  • Linearity: The method demonstrates good linearity over the specified concentration range with a correlation coefficient (r²) of ≥ 0.99.

Experimental Workflow Visualization

The overall workflow for the quantification of this compound from plasma samples is depicted below.

cluster_workflow LC-MS/MS Quantification Workflow Sample_Collection 1. Plasma Sample Collection Spiking 2. Spiking with Internal Standard Sample_Collection->Spiking Extraction 3. Sample Extraction (PPT or LLE) Spiking->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 6. Injection into LC-MS/MS System Reconstitution->Injection LC_Separation 7. Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection 8. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis 9. Data Acquisition & Quantification MS_Detection->Data_Analysis

Caption: General workflow for Yonkenafil analysis in plasma.

References

Application Notes: Utilizing Yonkenafil Hydrochloride in Neurogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yonkenafil hydrochloride, a novel and potent phosphodiesterase type 5 (PDE5) inhibitor, has emerged as a promising pharmacological tool for investigating and promoting neurogenesis. By modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway, this compound offers a mechanism to enhance neural stem cell (NSC) proliferation, differentiation, and survival. These application notes provide an overview of the utility of this compound in neurogenesis assays and detailed protocols for its application in both in vitro and in vivo models.

Mechanism of Action

This compound exerts its pro-neurogenic effects primarily through the inhibition of PDE5, an enzyme that degrades cGMP. The elevation of intracellular cGMP levels activates PKG, which in turn initiates a cascade of downstream signaling events crucial for neurogenesis. This includes the phosphorylation of cAMP response element-binding protein (CREB), a key transcription factor for genes involved in neuronal survival and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).[1] Furthermore, the cGMP/PKG pathway can cross-talk with other critical signaling cascades, including the PI3K/Akt pathway, which is also known to promote neuronal survival and growth.[1]

Applications in Neurogenesis Research

  • Stimulation of Neural Stem Cell Proliferation: this compound can be utilized to investigate the fundamental mechanisms of NSC proliferation. By treating NSC cultures with Yonkenafil, researchers can quantify the increase in cell numbers and explore the downstream molecular players involved.

  • Enhancement of Neuronal Differentiation: These application notes provide protocols to assess the potential of this compound to direct the differentiation of NSCs towards a neuronal lineage. This is critical for developing strategies for regenerative medicine.

  • Promotion of Neurite Outgrowth: The effect of this compound on the morphological development of neurons, specifically the elongation and branching of neurites, can be studied to understand its role in neuronal maturation and synaptic connectivity.

  • In Vivo Models of Neurodegeneration and Injury: this compound can be administered in animal models of neurological disorders, such as Alzheimer's disease or stroke, to evaluate its therapeutic potential in promoting endogenous neurogenesis and functional recovery.

Data Presentation

The following tables summarize quantitative data from representative studies investigating the effects of this compound and other PDE5 inhibitors on neurogenesis.

Table 1: In Vitro Effects of PDE5 Inhibitors on Neural Stem Cell Proliferation

CompoundConcentrationAssayCell TypeResultReference
Sildenafil1 µMEdU IncorporationSubventricular Zone (SVZ) NSCs~40% increase in proliferation vs. control[2]
Sildenafil10 µMEdU IncorporationSubventricular Zone (SVZ) NSCs~50% increase in proliferation vs. control[2]
Sildenafil50 µMEdU IncorporationSubventricular Zone (SVZ) NSCs~60% increase in proliferation vs. control[2]
T01561 µMEdU IncorporationSubventricular Zone (SVZ) NSCs~35% increase in proliferation vs. control[2]
Zaprinast10 µMEdU IncorporationSubventricular Zone (SVZ) NSCs~25% increase in proliferation vs. control[2]

Table 2: In Vivo Effects of this compound on Neurogenesis in an APP/PS1 Mouse Model of Alzheimer's Disease

Treatment GroupDosageAssayBrain RegionResultReference
Yonkenafil2 mg/kgBrdU+/NeuN+ cell countDentate GyrusSignificant increase vs. vehicle[3]
Yonkenafil6 mg/kgBrdU+/NeuN+ cell countDentate GyrusMore pronounced increase vs. 2 mg/kg[3]
Yonkenafil18 mg/kgBrdU+/NeuN+ cell countDentate GyrusMost significant increase vs. vehicle[3]
Yonkenafil2 mg/kgBrdU+/DCX+ cell countDentate GyrusSignificant increase vs. vehicle[3]
Yonkenafil6 mg/kgBrdU+/DCX+ cell countDentate GyrusMore pronounced increase vs. 2 mg/kg[3]
Yonkenafil18 mg/kgBrdU+/DCX+ cell countDentate GyrusMost significant increase vs. vehicle[3]
Sildenafil6 mg/kgBrdU+/NeuN+ cell countDentate GyrusSignificant increase vs. vehicle[3]
Sildenafil6 mg/kgBrdU+/DCX+ cell countDentate GyrusSignificant increase vs. vehicle[3]

Experimental Protocols

Protocol 1: In Vitro Neural Stem Cell Proliferation Assay using the Neurosphere Method

This protocol describes how to assess the effect of this compound on the proliferation of neural stem cells cultured as neurospheres.

Materials:

  • Neural Stem Cells (NSCs)

  • NSC proliferation medium (e.g., DMEM/F12 supplemented with B27, N2, EGF, and bFGF)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Dissociate existing neurospheres into a single-cell suspension. Seed the NSCs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of NSC proliferation medium.

  • Compound Treatment: Prepare serial dilutions of this compound in NSC proliferation medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days to allow for neurosphere formation and proliferation.

  • Neurosphere Quantification:

    • Manual Counting: Under a microscope, count the number of neurospheres in each well. An increase in the number of neurospheres indicates enhanced proliferation and/or survival.

    • Automated Imaging: Use an automated plate imager to capture images of each well and analyze the number and size of neurospheres using appropriate software.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure luminescence using a microplate reader. An increase in luminescence correlates with a higher number of viable cells.

Protocol 2: In Vitro Neuronal Differentiation and Neurite Outgrowth Assay

This protocol details the assessment of this compound's effect on the differentiation of NSCs into neurons and their subsequent neurite outgrowth.

Materials:

  • Neural Stem Cells (NSCs)

  • NSC proliferation medium

  • NSC differentiation medium (NSC proliferation medium without growth factors and with the addition of factors like retinoic acid or BDNF)

  • This compound stock solution

  • Poly-D-lysine or other suitable coating substrate

  • 24-well culture plates with coverslips

  • Primary antibodies: anti-β-III tubulin (Tuj1) for immature neurons, anti-MAP2 for mature neurons.

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Coating Plates: Coat the coverslips in the 24-well plates with Poly-D-lysine according to the manufacturer's instructions to promote cell adhesion.

  • Cell Seeding: Dissociate neurospheres into single cells and seed them onto the coated coverslips at an appropriate density in NSC proliferation medium. Allow the cells to attach for 24 hours.

  • Induction of Differentiation: Replace the proliferation medium with NSC differentiation medium.

  • Compound Treatment: Add this compound at various concentrations to the differentiation medium. Include a vehicle control.

  • Incubation: Incubate the plates for 5-7 days to allow for neuronal differentiation and neurite outgrowth. Replace the medium with fresh differentiation medium and compound every 2-3 days.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

    • Incubate with primary antibodies (e.g., anti-Tuj1 and anti-MAP2) overnight at 4°C.

    • Wash and incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Differentiation Analysis: Quantify the percentage of Tuj1-positive or MAP2-positive cells relative to the total number of DAPI-stained nuclei.

    • Neurite Outgrowth Analysis: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the length of the longest neurite and the number of primary neurites per neuron.

Protocol 3: In Vivo Assessment of Neurogenesis using BrdU Labeling

This protocol provides a framework for evaluating the pro-neurogenic effects of this compound in an animal model.

Materials:

  • Animal model (e.g., adult mice or rats)

  • This compound for injection (formulated in a suitable vehicle)

  • 5-bromo-2'-deoxyuridine (BrdU) solution for injection

  • Anesthetic

  • Perfusion solutions (saline and 4% paraformaldehyde)

  • Cryostat or microtome

  • Primary antibodies: anti-BrdU, anti-NeuN (for mature neurons), anti-DCX (for immature neurons)

  • Fluorescently labeled secondary antibodies

  • DAPI

  • Fluorescence or confocal microscope

Procedure:

  • Animal Treatment: Administer this compound to the animals daily via a suitable route (e.g., intraperitoneal injection) for a predetermined period (e.g., 2-4 weeks). A vehicle control group should be included.

  • BrdU Administration: During the final days of the treatment period, administer BrdU to all animals to label proliferating cells. A common regimen is one or two injections per day for 3-5 consecutive days.

  • Tissue Collection: 24 hours after the final BrdU injection (for proliferation studies) or several weeks later (for survival and differentiation studies), anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.

  • Tissue Processing: Dissect the brains and post-fix them in 4% paraformaldehyde. Subsequently, cryoprotect the brains in a sucrose solution before sectioning on a cryostat or microtome.

  • Immunohistochemistry:

    • Perform antigen retrieval for BrdU staining (e.g., using HCl and heat).

    • Block the tissue sections.

    • Incubate with primary antibodies (e.g., anti-BrdU and anti-NeuN or anti-DCX) overnight.

    • Wash and incubate with fluorescently labeled secondary antibodies and DAPI.

  • Image Analysis and Quantification:

    • Acquire images of the brain region of interest (e.g., the dentate gyrus of the hippocampus) using a fluorescence or confocal microscope.

    • Count the number of BrdU-positive cells to assess cell proliferation.

    • Quantify the number of BrdU+/NeuN+ double-labeled cells to determine the number of new mature neurons.

    • Quantify the number of BrdU+/DCX+ double-labeled cells to assess the population of new immature neurons.

Mandatory Visualizations

// Nodes Yonkenafil [label="Yonkenafil\nhydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE5 [label="PDE5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cGMP [label="cGMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKG [label="PKG", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; BDNF [label="BDNF\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Neurogenesis [label="Neurogenesis\n(Proliferation, Differentiation,\nSurvival)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Yonkenafil -> PDE5 [label="Inhibits", color="#EA4335"]; PDE5 -> cGMP [label="Degrades", style=dashed, color="#EA4335"]; cGMP -> PKG [label="Activates", color="#34A853"]; PKG -> CREB [label="Activates", color="#34A853"]; PKG -> PI3K [label="Activates", style=dashed, color="#34A853"]; CREB -> BDNF [label="Promotes", color="#4285F4"]; PI3K -> Akt [label="Activates", color="#4285F4"]; BDNF -> Neurogenesis [color="#4285F4"]; Akt -> Neurogenesis [color="#4285F4"]; } dot Caption: Signaling pathway of this compound in promoting neurogenesis.

// Nodes start [label="Start: Neural Stem\nCell Suspension", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed [label="Seed NSCs in 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treat [label="Treat with Yonkenafil\nhydrochloride", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate for 3-5 days", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantify [label="Quantify Neurospheres\n(Number and Size)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; viability [label="Measure Cell Viability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Assess Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed; seed -> treat; treat -> incubate; incubate -> quantify; incubate -> viability; quantify -> end [color="#4285F4"]; viability -> end [color="#4285F4"]; } dot Caption: Experimental workflow for the in vitro neurosphere proliferation assay.

// Nodes start [label="Start: NSC Suspension", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed [label="Seed NSCs on coated\ncoverslips", fillcolor="#4285F4", fontcolor="#FFFFFF"]; differentiate [label="Induce Differentiation", fillcolor="#FBBC05", fontcolor="#202124"]; treat [label="Treat with Yonkenafil\nhydrochloride", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate for 5-7 days", fillcolor="#34A853", fontcolor="#FFFFFF"]; stain [label="Immunofluorescence Staining\n(Tuj1/MAP2, DAPI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Image and Analyze\n(Differentiation %, Neurite Length)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Assess Differentiation\nand Neurite Outgrowth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed; seed -> differentiate; differentiate -> treat; treat -> incubate; incubate -> stain; stain -> analyze; analyze -> end; } dot Caption: Workflow for the in vitro neuronal differentiation and neurite outgrowth assay.

References

Application Notes and Protocols: Yonkenafil Hydrochloride for Modulating Gliosis in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yonkenafil hydrochloride, a novel and potent phosphodiesterase-5 (PDE-5) inhibitor, has demonstrated therapeutic potential in preclinical models of neurodegenerative disease by modulating neurogenesis and gliosis.[1][2] In studies using APP/PS1 transgenic mice, Yonkenafil was shown to inhibit the over-activation of both microglia and astrocytes, suggesting a direct or indirect role in regulating the cellular processes underlying reactive gliosis.[1][2] These application notes provide a framework for investigating the effects of this compound on gliosis in in vitro cell culture models, offering protocols for inducing and quantifying astrogliosis and microgliosis, and for assessing the modulatory effects of this compound.

Reactive gliosis, characterized by the activation of astrocytes and microglia in response to central nervous system (CNS) injury or disease, is a complex process with both neuroprotective and detrimental aspects.[3][4] Activated glial cells undergo morphological and molecular changes, including the upregulation of intermediate filaments like glial fibrillary acidic protein (GFAP) in astrocytes and the release of pro-inflammatory cytokines.[3][5] In chronic neurodegenerative conditions, sustained gliosis can contribute to neuronal damage and inhibit regeneration.[3][6] Therefore, pharmacological modulation of gliosis represents a promising therapeutic strategy.

These protocols are designed for researchers in neuroscience, pharmacology, and drug development to explore the mechanism of action of this compound and to evaluate its potential as a modulator of glial cell activation in a controlled cellular environment.

Data Presentation

Table 1: Expected Effects of this compound on Markers of Gliosis in Cell Culture

Cell TypeConditionMarkerExpected Effect of this compound
AstrocytesTGF-β Induced GliosisGFAP Expression
Chondroitin Sulfate Proteoglycans (CSPGs)
Pro-inflammatory Cytokine Release (e.g., IL-1β, TNF-α)
MicrogliaLPS-Induced ActivationIba1 Expression
Pro-inflammatory Cytokine Release (e.g., IL-6, TNF-α)
Nitric Oxide (NO) Production
Co-culture (Astrocytes & Microglia)LPS/IFN-γ Induced GliosisAstrocyte A1 Marker (e.g., C3)
Microglial M1 Marker (e.g., CD86)

Signaling Pathways

The proposed mechanism of action for this compound in modulating gliosis is centered on its function as a PDE-5 inhibitor. By inhibiting PDE-5, Yonkenafil increases intracellular levels of cyclic guanosine monophosphate (cGMP), which in turn can activate Protein Kinase G (PKG). This pathway is known to have anti-inflammatory effects. In the context of glial cells, this could lead to the downregulation of pro-inflammatory signaling cascades, such as the NF-κB pathway, which is a key regulator of cytokine production and glial activation.

Yonkenafil_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TGF-β) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor NFkB_Activation NF-κB Activation Receptor->NFkB_Activation Activates Yonkenafil Yonkenafil Hydrochloride PDE5 PDE-5 Yonkenafil->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades GTP GTP sGC sGC sGC->cGMP Converts PKG PKG cGMP->PKG Activates PKG->NFkB_Activation Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Activation->Pro_inflammatory_Genes Induces Gliosis Gliosis Pro_inflammatory_Genes->Gliosis Protocol_1_Workflow Start Plate Primary Astrocytes Culture Culture to Confluence Start->Culture Starve Serum Starvation (24h) Culture->Starve Pretreat Pre-treat with Yonkenafil HCl (1h) Starve->Pretreat Induce Induce Gliosis with TGF-β1 (48-72h) Pretreat->Induce Analyze Analysis Induce->Analyze ICC Immunocytochemistry (GFAP) Analyze->ICC ELISA ELISA (CSPGs) Analyze->ELISA qPCR qPCR (Gene Expression) Analyze->qPCR Protocol_2_Workflow Start Plate Primary Microglia Pretreat Pre-treat with Yonkenafil HCl (1h) Start->Pretreat Induce Induce Activation with LPS (24h) Pretreat->Induce Analyze Analysis Induce->Analyze NO_Assay Nitric Oxide Assay (Griess) Analyze->NO_Assay ELISA ELISA (TNF-α, IL-6) Analyze->ELISA ICC Immunocytochemistry (Iba1) Analyze->ICC Flow Flow Cytometry (CD86) Analyze->Flow Protocol_3_Logical_Relationship cluster_setup Co-culture Setup Astro Plate Astrocytes (Bottom Well) Combine Combine into Co-culture Astro->Combine Micro Plate Microglia (Transwell Insert) Micro->Combine Treat Pre-treat with Yonkenafil HCl & Induce with LPS/IFN-γ Combine->Treat Separate Separate Astrocytes and Microglia Treat->Separate Analyze_Media Analyze Shared Media (Cytokine Profile) Treat->Analyze_Media Analyze_Astro Analyze Astrocytes (A1 Markers via qPCR) Separate->Analyze_Astro Analyze_Micro Analyze Microglia (M1 Markers via qPCR) Separate->Analyze_Micro

References

"Yonkenafil hydrochloride" safety and handling procedures for labs

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Yonkenafil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety information, handling procedures, and experimental protocols for this compound (CAS No: 804519-64-0) for use in a laboratory setting.[1][2] Yonkenafil is a novel and potent phosphodiesterase 5 (PDE5) inhibitor investigated for its neuroprotective effects and potential therapeutic applications in conditions like ischemic stroke and Alzheimer's disease.[1][3][4]

Safety and Hazard Information

Proper handling of this compound is crucial to ensure personnel safety and prevent environmental contamination. The following information is derived from the Safety Data Sheet (SDS) for Yonkenafil.[5]

GHS Hazard Classification

Yonkenafil is classified under the Globally Harmonized System (GHS) with the following hazards:[5]

ClassificationHazard CodeHazard Statement
Acute Toxicity, OralH302Harmful if swallowed.[5]
Acute Aquatic ToxicityH400Very toxic to aquatic life.
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[5]

Pictograms: Health Hazard, Environment

Precautionary Statements

Adherence to the following precautionary statements is mandatory when handling this compound.[5]

Statement CodePrevention & Response
P264Wash skin thoroughly after handling.[5]
P270Do not eat, drink or smoke when using this product.[5]
P273Avoid release to the environment.[5]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
P330Rinse mouth.[5]
P391Collect spillage.[5]
P501Dispose of contents/container to an approved waste disposal plant.[5]

Handling and Storage Procedures

Personal Protective Equipment (PPE)

A risk assessment should be conducted before use, but the following PPE is recommended as a minimum standard.[5]

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shields.Protects eyes from dust and splashes.[5]
Hand Protection Compatible protective gloves (e.g., Nitrile).Avoids direct skin contact.[5] Inspect gloves for tears before use.[6]
Skin/Body Protection Laboratory coat or impervious clothing.Prevents contamination of personal clothing.[5]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Avoids inhalation of dust particles.[5]
Safe Handling Workflow

A standardized workflow ensures minimal exposure and maintains compound integrity.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area Work in Designated Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound Carefully don_ppe->weigh dissolve Prepare Stock Solution weigh->dissolve use Perform Experiment dissolve->use decontaminate Decontaminate Glassware and Surfaces use->decontaminate dispose Dispose of Waste (per P501) decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Standard laboratory workflow for safely handling this compound.
Storage Conditions

Proper storage is essential to maintain the chemical stability of this compound.[5]

FormTemperatureConditions
Powder -20°CKeep container tightly sealed in a cool, dry, and well-ventilated area.[5]
In Solvent -80°CProtect from direct sunlight and sources of ignition.[5]

Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[5]

Emergency Procedures

First Aid Measures

In case of accidental exposure, follow these first aid guidelines immediately.[5]

Exposure RouteFirst Aid Procedure
Eye Contact Remove contact lenses. Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids. Promptly call a physician.[5]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[5]
Inhalation Relocate to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][7]
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] Rinse mouth with water.[5] Do not induce vomiting.
Spill and Disposal

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear full PPE as described in section 2.1.

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[7]

  • Do not let the chemical enter drains or the environment.[5]

  • Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Waste Disposal: Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with institutional, local, and national regulations.[5] This material is very toxic to aquatic life, so environmental release must be avoided.[5]

Application Protocols

This compound is a research chemical and is not for human use.[1] The following protocols are examples based on published preclinical studies.

Protocol 1: Preparation of Stock Solutions
  • Objective: To prepare a high-concentration stock solution for subsequent dilution.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Under a chemical fume hood, weigh the desired amount of this compound powder.

    • Transfer the powder to a sterile vial.

    • Add the calculated volume of DMSO to achieve the desired molarity (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C as recommended.[5]

Protocol 2: In Vivo Administration in a Rodent Stroke Model

This protocol is a generalized example based on a study investigating Yonkenafil's neuroprotective effects in rats.[3] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Objective: To assess the neuroprotective effect of Yonkenafil in a rat model of ischemic stroke.

  • Animal Model: Male Sprague-Dawley rats.[3]

  • Experimental Groups:

    • Sham-operated + Vehicle control

    • Stroke Model (e.g., MCAO) + Vehicle control

    • Stroke Model + this compound (low dose)

    • Stroke Model + this compound (high dose)

  • Published Dosages for In Vivo Studies:

SpeciesDose RangeAdministration RouteStudy Focus
Rat4 - 32 mg/kgIntravenous (i.v.)Acute Ischemic Stroke[1]
Mouse (APP/PS1)2, 6, or 18 mg/kgIntraperitoneal (i.p.)Alzheimer's Disease[4]
  • Procedure:

    • Induce focal cerebral ischemia via middle cerebral artery occlusion (MCAO).[3]

    • Prepare the dosing solution by diluting the this compound stock solution in a suitable sterile vehicle (e.g., saline). The final concentration of DMSO should be minimized.

    • Administer the vehicle or Yonkenafil solution at the predetermined time point (e.g., 2 hours post-MCAO) via the chosen route (e.g., intraperitoneal or intravenous).[3]

    • Monitor the animals and perform behavioral tests at specified time points (e.g., Day 1 and Day 7 post-reperfusion).[3]

    • At the study endpoint (e.g., 24 hours or 7 days), euthanize the animals and collect brain tissue for analysis.[3]

    • Perform outcome measurements, such as infarct volume analysis (Nissl staining), assessment of neuronal apoptosis, and protein expression analysis (Western blot) for relevant markers.[3]

Mechanism of Action and Signaling Pathway

Yonkenafil functions as a PDE5 inhibitor. In preclinical stroke models, its neuroprotective effect is proposed to be mediated by enhancing cyclic guanosine monophosphate (cGMP) signaling, which in turn modulates several downstream pathways.[3]

G yonk Yonkenafil pde5 PDE5 yonk->pde5 Inhibits gmp ↑ cGMP pde5->gmp Degrades nogo Modulation of Nogo-R Pathway gmp->nogo bdnf ↑ BDNF/TrkB Expression gmp->bdnf ngf ↑ NGF/TrkA Expression gmp->ngf apoptosis ↓ Neuronal Apoptosis nogo->apoptosis neuroprotect Neuroprotection & Functional Recovery apoptosis->neuroprotect synapse ↑ Synaptic Function synapse->neuroprotect bdnf->synapse ngf->synapse

Caption: Proposed neuroprotective signaling pathway of this compound.[3]

References

Application Notes and Protocols: Yonkenafil Hydrochloride in Cognitive Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yonkenafil hydrochloride, also known as Tunodafil, is a novel and potent phosphodiesterase 5 (PDE5) inhibitor.[1] Emerging preclinical evidence suggests its potential as a therapeutic agent in cognitive disorders, particularly in the contexts of Alzheimer's disease and stroke recovery.[1][2] As a PDE5 inhibitor, Yonkenafil's primary mechanism of action involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is crucial for various physiological processes in the central nervous system, including synaptic plasticity, neurogenesis, and cerebrovascular regulation.

These application notes provide a comprehensive overview of the methodologies used in preclinical studies to evaluate the efficacy of this compound in improving cognitive function. Detailed protocols for key experiments are provided to facilitate the design and execution of further research in this promising area.

Mechanism of Action in Cognitive Enhancement

This compound exerts its effects on cognitive function through a multi-faceted mechanism, primarily by inhibiting the PDE5 enzyme. This inhibition leads to an accumulation of cGMP in neuronal and glial cells, triggering a cascade of downstream signaling events that are beneficial for neuronal health and function.

Key mechanistic aspects include:

  • Modulation of Neurogenesis and Gliosis: Studies in animal models of Alzheimer's disease have demonstrated that Yonkenafil can promote the birth of new neurons (neurogenesis) and regulate the activity of glial cells, such as microglia and astrocytes. This helps to reduce neuroinflammation and create a more favorable environment for neuronal survival and function.

  • Amelioration of Amyloid Pathology: In transgenic mouse models of Alzheimer's disease (APP/PS1), Yonkenafil treatment has been shown to reduce the burden of amyloid-beta (Aβ) plaques, a key pathological hallmark of the disease.

  • Neuronal Network Potentiation in Stroke Recovery: Following an ischemic stroke, Yonkenafil has been found to potentiate neuronal networks. It achieves this by modulating the cGMP-dependent Nogo-66 receptor (Nogo-R) pathway, which is known to inhibit axonal sprouting and regeneration after neuronal injury. By interfering with this inhibitory signal, Yonkenafil may promote neuronal repair and functional recovery.

Preclinical Data Summary

The following tables summarize the key findings from preclinical studies investigating the effects of this compound on cognitive function.

Table 1: Effects of this compound in an APP/PS1 Transgenic Mouse Model of Alzheimer's Disease

Parameter AssessedTreatment GroupOutcomeReference
Working Memory (Y-Maze) Yonkenafil (2, 6, 18 mg/kg, i.p.)Significant improvement in spontaneous alternation[1]
Spatial Learning & Memory (Morris Water Maze) Yonkenafil (2, 6, 18 mg/kg, i.p.)Significant reduction in escape latency and increased time in target quadrant[1]
Amyloid-beta (Aβ) Plaque Burden Yonkenafil (2, 6, 18 mg/kg, i.p.)Dose-dependent reduction in the area of Aβ plaques[1]
Neurogenesis Yonkenafil (2, 6, 18 mg/kg, i.p.)Increased number of BrdU+/NeuN+ and BrdU+/DCX+ cells in the dentate gyrus[1]
Gliosis (Microglia & Astrocytes) Yonkenafil (2, 6, 18 mg/kg, i.p.)Inhibition of over-activation of microglia and astrocytes[1]

Table 2: Effects of this compound in a Rat Model of Ischemic Stroke (MCAO)

Parameter AssessedTreatment GroupOutcomeReference
Neurological Deficit Score Yonkenafil (4-32 mg/kg, i.v.)Dose-dependent improvement in neurological function[2]
Infarct Volume Yonkenafil (4-32 mg/kg, i.v.)Dose-dependent reduction in cerebral infarct volume[2]
Neuronal Apoptosis Yonkenafil (4-32 mg/kg, i.v.)Inhibition of caspase-3 and caspase-9 cleavage[2]
Synaptic Function Markers (BDNF/TrkB, NGF/TrkA) Yonkenafil (4-32 mg/kg, i.v.)Modulation of expression to levels indicative of enhanced synaptic function[2]

Experimental Protocols

Assessment of Cognitive Function in APP/PS1 Transgenic Mice

a) Animal Model and Treatment Regimen

  • Animal Model: Seven-month-old APP/PS1 transgenic mice are used as a model for Alzheimer's disease.

  • Treatment: this compound is administered daily for 3 months via intraperitoneal (i.p.) injection at doses of 2, 6, or 18 mg/kg. A vehicle-treated transgenic group and a wild-type control group should be included.

b) Y-Maze Test for Working Memory

  • Apparatus: A Y-shaped maze with three identical arms at a 120° angle.

  • Procedure:

    • Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.

    • Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.

    • A spontaneous alternation is defined as consecutive entries into the three different arms.

    • Calculate the percentage of spontaneous alternation as: (Number of spontaneous alternations) / (Total number of arm entries - 2) x 100.

  • Expected Outcome: Yonkenafil-treated mice are expected to show a higher percentage of spontaneous alternation compared to vehicle-treated transgenic mice, indicating improved working memory.

c) Morris Water Maze for Spatial Learning and Memory

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface in one quadrant.

  • Procedure:

    • Acquisition Phase (5 days):

      • Conduct four trials per day for each mouse.

      • For each trial, gently place the mouse into the water facing the wall at one of four starting positions.

      • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform.

      • Allow the mouse to remain on the platform for 15-20 seconds.

      • Record the escape latency (time to find the platform).

    • Probe Trial (Day 6):

      • Remove the platform from the pool.

      • Allow the mouse to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located).

  • Expected Outcome: Yonkenafil-treated mice are expected to exhibit a shorter escape latency during the acquisition phase and spend a significantly longer time in the target quadrant during the probe trial compared to vehicle-treated transgenic mice, indicating enhanced spatial learning and memory.

Histological and Immunohistochemical Analysis

a) Tissue Preparation

  • Following the final behavioral test, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Harvest the brains and post-fix in 4% PFA overnight.

  • Cryoprotect the brains by immersing them in a 30% sucrose solution until they sink.

  • Section the brains coronally at a thickness of 30-40 µm using a cryostat or vibratome.

b) Aβ Plaque Staining (Thioflavin S or Immunohistochemistry)

  • Thioflavin S Staining:

    • Mount brain sections onto slides.

    • Incubate sections in a 1% Thioflavin S solution for 5-10 minutes.

    • Differentiate in 70% ethanol.

    • Rinse with distilled water and coverslip with a fluorescent mounting medium.

  • Immunohistochemistry for Aβ:

    • Perform antigen retrieval by incubating sections in 70% formic acid.

    • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

    • Incubate overnight with a primary antibody against Aβ (e.g., 6E10).

    • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

    • Visualize with a diaminobenzidine (DAB) substrate.

  • Quantification: Capture images of the cortex and hippocampus and quantify the Aβ plaque area using image analysis software (e.g., ImageJ).

c) Assessment of Neurogenesis (BrdU Labeling)

  • Administer BrdU (5-bromo-2'-deoxyuridine) via i.p. injection (e.g., 50 mg/kg) for several consecutive days before the end of the treatment period to label dividing cells.

  • For immunohistochemistry, pretreat sections with 2N HCl to denature the DNA.

  • Incubate with a primary antibody against BrdU and a neuronal marker (NeuN for mature neurons or DCX for immature neurons).

  • Use appropriate fluorescently labeled secondary antibodies for visualization.

  • Count the number of BrdU+/NeuN+ and BrdU+/DCX+ cells in the dentate gyrus of the hippocampus using a fluorescence microscope.

d) Assessment of Gliosis (Iba1 and GFAP Staining)

  • Incubate brain sections with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes).

  • Use appropriate fluorescently labeled secondary antibodies for visualization.

  • Quantify the fluorescence intensity or the number of activated microglia/astrocytes in the vicinity of Aβ plaques.

Analysis of the Nogo-R Signaling Pathway in Stroke

a) Animal Model of Stroke (Middle Cerebral Artery Occlusion - MCAO)

  • Induce focal cerebral ischemia in rats by occluding the middle cerebral artery using the intraluminal filament method.

  • Administer this compound intravenously at the desired doses (e.g., 4, 8, 16, 32 mg/kg) at a specific time point after the onset of ischemia (e.g., 2 hours).

b) Western Blot Analysis

  • At a designated time point post-MCAO, harvest the brain tissue from the ischemic penumbra.

  • Homogenize the tissue in lysis buffer and determine the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin.

  • Incubate with primary antibodies against key proteins in the Nogo-R pathway (e.g., Nogo-A, NgR, LINGO-1, p75NTR, RhoA, ROCK2).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways and Experimental Workflows

Yonkenafil_Mechanism_of_Action Yonkenafil Yonkenafil hydrochloride PDE5 PDE5 Yonkenafil->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades PKG PKG cGMP->PKG Activates CREB CREB Phosphorylation PKG->CREB NogoR_Pathway Nogo-R Pathway PKG->NogoR_Pathway Modulates Neurogenesis Neurogenesis CREB->Neurogenesis Synaptic_Plasticity Synaptic Plasticity CREB->Synaptic_Plasticity Axon_Growth_Inhibition Axon Growth Inhibition NogoR_Pathway->Axon_Growth_Inhibition Neuronal_Repair Neuronal Repair & Recovery NogoR_Pathway->Neuronal_Repair Axon_Growth_Inhibition->Neuronal_Repair Alzheimer_Study_Workflow Start Start: 7-month-old APP/PS1 mice Treatment Daily Treatment (3 months): Yonkenafil or Vehicle (i.p.) Start->Treatment Behavioral_Testing Behavioral Testing Treatment->Behavioral_Testing Y_Maze Y-Maze (Working Memory) Behavioral_Testing->Y_Maze MWM Morris Water Maze (Spatial Learning & Memory) Behavioral_Testing->MWM Tissue_Harvest Tissue Harvest (Brain) Y_Maze->Tissue_Harvest MWM->Tissue_Harvest Histology Histological & Immunohistochemical Analysis Tissue_Harvest->Histology Abeta Aβ Plaque Burden Histology->Abeta Neurogenesis Neurogenesis (BrdU) Histology->Neurogenesis Gliosis Gliosis (Iba1, GFAP) Histology->Gliosis Data_Analysis Data Analysis & Conclusion Abeta->Data_Analysis Neurogenesis->Data_Analysis Gliosis->Data_Analysis Stroke_Study_Workflow Start Start: Rat model of MCAO Treatment Yonkenafil Treatment (i.v.) (2 hours post-MCAO) Start->Treatment Cognitive_Assessment Cognitive & Neurological Assessment Treatment->Cognitive_Assessment Tissue_Harvest Tissue Harvest (Ischemic Penumbra) Cognitive_Assessment->Tissue_Harvest Western_Blot Western Blot Analysis (Nogo-R Pathway) Tissue_Harvest->Western_Blot Data_Analysis Data Analysis & Conclusion Western_Blot->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yonkenafil Hydrochloride for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Yonkenafil hydrochloride in neuroprotection studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in neuroprotection?

This compound is a novel and potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its neuroprotective effects are primarily attributed to its ability to increase intracellular levels of cyclic guanosine monophosphate (cGMP) by preventing its degradation by PDE5. This leads to the activation of downstream signaling pathways that promote neuronal survival and functional recovery.[1]

Q2: What is the proposed signaling pathway for this compound's neuroprotective effects?

Based on preclinical studies in an experimental stroke model, this compound exerts its neuroprotective effects through the potentiation of the cGMP-dependent Nogo-66 receptor (Nogo-R) pathway.[1] This, in turn, modulates the expression of proteins involved in neuronal survival and plasticity, including Brain-Derived Neurotrophic Factor (BDNF) and its receptor Tropomyosin receptor kinase B (TrkB), as well as Nerve Growth Factor (NGF) and its receptor Tropomyosin receptor kinase A (TrkA).[1]

Q3: What are the reported neuroprotective effects of this compound in preclinical models?

In a rat model of acute experimental stroke, this compound has been shown to:

  • Markedly inhibit cerebral infarction and edema.[1]

  • Improve neurological function, with sustained effects for at least 7 days.[1]

  • Reduce ischemic cell apoptosis and the loss of neurons.[1]

  • Protect the structure of synapses.[1]

Q4: What is a recommended starting dose for in vivo neuroprotection studies with this compound?

A preclinical study in a rat model of stroke demonstrated neuroprotective effects with intraperitoneal (i.p.) administration of this compound. While a full dose-response study for neuroprotection has not been published, the effective dose used in this key study can serve as a starting point for experimental design.

Data Presentation: In Vivo Neuroprotective Effects of this compound

ParameterTreatment GroupDosage (i.p.)ObservationSource
Neurological Function This compoundNot specified in abstractImproved neurological function[1]
Cerebral Infarction This compoundNot specified in abstractMarkedly inhibited infarction[1]
Cerebral Edema This compoundNot specified in abstractMarkedly inhibited edema[1]
Neuronal Loss This compoundNot specified in abstractReduced loss of neurons[1]
Apoptosis This compoundNot specified in abstractReduced ischemic cell apoptosis[1]

Note: The specific dose used to achieve these effects in the primary publication was not detailed in the abstract. Researchers should refer to the full publication for detailed experimental parameters.

Experimental Protocols

1. In Vivo Model of Acute Experimental Stroke (Rat)

This protocol is based on the methodology described in the key preclinical study on this compound's neuroprotective effects.[1]

  • Animal Model: Male Sprague-Dawley rats.

  • Ischemia Induction: Middle Cerebral Artery Occlusion (MCAO) followed by reperfusion.

  • Drug Administration: this compound administered intraperitoneally (i.p.). The administration can be delayed for up to 4 hours after the onset of stroke.[1]

  • Outcome Measures:

    • Behavioral Tests: To be performed on day 1 and day 7 post-reperfusion to assess neurological deficits.

    • Histological Analysis (24 hours post-stroke):

      • Measurement of cerebral infarction and edema.

      • Nissl staining and Fluoro-Jade B staining to assess neuronal loss and degeneration.

      • Electron microscopy to study synaptic structure.

    • Molecular Analysis (24 hours post-stroke):

      • Western blotting or ELISA to measure levels of proteins in the cGMP-dependent Nogo-R pathway, as well as BDNF, TrkB, NGF, and TrkA.[1]

2. General Protocol for In Vitro Neuroprotection Assay (Example using a neuronal cell line)

While specific in vitro data for this compound is not yet available, this general protocol can be adapted.

  • Cell Line: A relevant neuronal cell line (e.g., SH-SY5Y, PC12, or primary neuronal cultures).

  • Induction of Neuronal Damage: Use of an excitotoxic agent (e.g., glutamate), oxidative stress-inducing agent (e.g., H₂O₂), or oxygen-glucose deprivation (OGD) to model ischemic conditions.

  • Treatment:

    • Plate cells at an appropriate density in a 96-well plate.

    • After 24 hours, pre-treat cells with a range of this compound concentrations for a specified period (e.g., 1-2 hours).

    • Introduce the damaging agent (e.g., glutamate) to the wells containing the drug.

    • Incubate for a further 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Measures mitochondrial metabolic activity.

    • LDH Assay: Measures lactate dehydrogenase release from damaged cells.

  • Data Analysis: Calculate the percentage of neuroprotection relative to control wells (cells with damaging agent but no drug).

Troubleshooting Guides

In Vivo Experiments

IssuePossible CauseSuggested Solution
High variability in infarct size Inconsistent MCAO surgery technique.Ensure consistent and reproducible occlusion of the middle cerebral artery.
Animal-to-animal physiological differences.Use a sufficient number of animals per group to ensure statistical power.
No significant neuroprotective effect observed Inappropriate dosage.Perform a dose-response study to determine the optimal neuroprotective dose.
Timing of administration is too late.Administer this compound closer to the ischemic event.[1]
Insufficient drug bioavailability.Consider alternative routes of administration or formulation.

In Vitro Experiments

IssuePossible CauseSuggested Solution
High background in cell viability assays Contamination of cell cultures.Maintain sterile technique and regularly test for mycoplasma.
Drug interference with the assay.Run a control with the drug in cell-free media to check for direct effects on the assay reagents.
Inconsistent results between replicates Uneven cell seeding.Ensure a homogenous cell suspension before plating and use a multichannel pipette for consistency.
Edge effects in 96-well plates.Avoid using the outer wells of the plate for experimental samples; fill them with sterile media instead.
No dose-dependent neuroprotection Concentration range is too high or too low.Test a wider range of concentrations, including logarithmic dilutions.
The chosen in vitro model is not relevant to the drug's mechanism.Ensure the induced cell death pathway is one that can be modulated by PDE5 inhibition.

Mandatory Visualizations

G cluster_0 cluster_1 Yonkenafil_hydrochloride This compound PDE5 Phosphodiesterase 5 (PDE5) Yonkenafil_hydrochloride->PDE5 Inhibition cGMP Increased cGMP PDE5->cGMP Degradation (blocked) Nogo_R Nogo-R Pathway cGMP->Nogo_R BDNF_TrkB BDNF/TrkB Signaling cGMP->BDNF_TrkB NGF_TrkA NGF/TrkA Signaling cGMP->NGF_TrkA Neuronal_Survival Neuronal Survival Synaptic Plasticity Nogo_R->Neuronal_Survival BDNF_TrkB->Neuronal_Survival NGF_TrkA->Neuronal_Survival

Caption: Signaling pathway of this compound in neuroprotection.

G cluster_0 In Vivo Neuroprotection Workflow Animal_Model Rat Model of Stroke (MCAO) Drug_Administration Administer this compound (i.p.) Animal_Model->Drug_Administration Behavioral_Assessment Behavioral Tests (Day 1 & 7) Drug_Administration->Behavioral_Assessment Tissue_Collection Collect Brain Tissue (24h) Drug_Administration->Tissue_Collection Histology Histological Analysis (Infarct, Edema, Neuronal Loss) Tissue_Collection->Histology Molecular_Analysis Molecular Analysis (Western Blot, ELISA) Tissue_Collection->Molecular_Analysis

References

Technical Support Center: Yonkenafil Hydrochloride Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific degradation products of Yonkenafil hydrochloride is not extensively available in the public domain. This guide is based on established principles of pharmaceutical stability testing and available data on analogous phosphodiesterase type 5 (PDE5) inhibitors. Researchers should validate these methodologies for their specific formulations and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the typical structures of PDE5 inhibitors, this compound is susceptible to degradation under various stress conditions. The most probable degradation pathways include:

  • Hydrolysis: The amide and ether linkages, common in similar molecules, can be susceptible to acid and base-catalyzed hydrolysis.

  • Oxidation: The nitrogen-containing heterocyclic rings and other electron-rich moieties could be prone to oxidation.

  • Photodegradation: Exposure to UV or visible light may induce photolytic degradation, potentially leading to complex rearrangements or cleavage.

  • Thermal Degradation: High temperatures can accelerate hydrolysis and other degradation reactions.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored in well-closed containers, protected from light, and at controlled room temperature. For long-term storage, refrigeration may be necessary, but compatibility with the storage container at low temperatures should be verified to prevent precipitation or other physical changes.

Q3: Are there any known impurities of this compound?

A3: While specific degradation products are not widely documented, process-related impurities can be present from the synthesis of this compound. These are distinct from degradation products but are important to identify and control for product quality. For analogous compounds like avanafil, process-related impurities have been identified and characterized.[1]

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in my HPLC chromatogram during stability testing.

  • Possible Cause 1: Contamination. The unexpected peaks could arise from contaminated solvents, glassware, or sample handling.

    • Troubleshooting Step: Run a blank injection (mobile phase only) to check for solvent contamination. Ensure all glassware is thoroughly cleaned. Prepare a fresh sample using high-purity solvents.

  • Possible Cause 2: Formation of Degradation Products. The new peaks are likely degradation products of this compound.

    • Troubleshooting Step: Perform forced degradation studies (see Experimental Protocols section) to systematically generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light). This will help in tentatively identifying the peaks observed in your stability samples. Use a photodiode array (PDA) detector to check for peak purity and compare UV spectra of the unknown peaks with the parent drug.

  • Possible Cause 3: Interaction with Excipients. If you are analyzing a formulated product, the active pharmaceutical ingredient (API) may be interacting with excipients.

    • Troubleshooting Step: Analyze a placebo sample (formulation without the API) to identify any peaks originating from the excipients.

Issue 2: Poor separation between the main peak (this compound) and impurity peaks.

  • Possible Cause 1: Suboptimal HPLC Method. The current chromatographic conditions may not be suitable for resolving all related substances.

    • Troubleshooting Step:

      • Modify the Mobile Phase: Adjust the pH of the aqueous portion of the mobile phase. Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa).

      • Alter the Gradient Program: If using a gradient method, adjust the slope of the gradient to improve the separation of closely eluting peaks.

      • Change the Stationary Phase: Try a different column chemistry (e.g., C8, phenyl-hexyl) to achieve a different selectivity.

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak broadening and poor resolution.

    • Troubleshooting Step: Dilute the sample and re-inject.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[2][3][4]

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place solid this compound in a hot air oven at 105°C for 48 hours.

    • Dissolve the sample in a suitable solvent, dilute to a suitable concentration with the mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Analyze the sample by HPLC. A control sample should be kept in the dark under the same conditions.

Stability-Indicating HPLC Method (Hypothetical Example)

This method is a starting point and should be optimized for your specific application.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 20
    20 60
    25 80
    30 20

    | 35 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (Relative Retention Time)
0.1 M HCl, 60°C, 24h15.2%30.85
0.1 M NaOH, 60°C, 24h25.8%40.72, 1.15
3% H₂O₂, RT, 24h8.5%20.91
Thermal (105°C, 48h)5.1%10.85
Photolytic11.7%31.22

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results start Yonkenafil HCl Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid, 105°C) start->thermal photo Photolytic Degradation (UV/Vis Light) start->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms method_validation Validate Analytical Method hplc->method_validation degradation_pathway Propose Degradation Pathway lcms->degradation_pathway

Caption: Workflow for Forced Degradation Studies and Method Development.

troubleshooting_flowchart start Unexpected Peak in Chromatogram q1 Is the peak present in the blank run? start->q1 a1_yes Solvent/System Contamination. Clean system and use fresh solvents. q1->a1_yes Yes a1_no Peak is sample-related. q1->a1_no No q2 Does the peak appear in forced degradation samples? a1_no->q2 a2_yes Likely a degradation product. Proceed with identification (e.g., LC-MS). q2->a2_yes Yes a2_no Could be a process impurity or excipient issue. q2->a2_no No q3 Is the peak present in the placebo sample? a2_no->q3 a3_yes Excipient-related peak. q3->a3_yes Yes a3_no Likely a process-related impurity in the API. q3->a3_no No

Caption: Troubleshooting Flowchart for Unexpected Chromatographic Peaks.

References

Technical Support Center: Yonkenafil Hydrochloride Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Yonkenafil hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, a phosphodiesterase type 5 (PDE5) inhibitor belonging to the 2-(substituted-sulfonylphenyl)-pyrrolo[2,3-d]pyrimidin-4-one class.

Issue 1: Incomplete reaction during the formation of the pyrrolo[2,3-d]pyrimidine core

Question: We are observing significant amounts of unreacted starting materials in the condensation reaction to form the pyrrolo[2,3-d]pyrimidine core. How can we improve the reaction conversion?

Answer:

Incomplete conversion in the formation of the pyrrolo[2,3-d]pyrimidine core is a common challenge. Here are several factors to investigate:

  • Moisture Control: The condensation reaction is likely sensitive to moisture. Ensure all solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Water can hydrolyze starting materials or intermediates.

  • Reaction Temperature: The reaction may require a higher temperature to proceed to completion. Consider a stepwise increase in temperature, monitoring the reaction progress by HPLC or TLC at each stage. Be cautious of potential side product formation at elevated temperatures.

  • Catalyst/Reagent Stoichiometry: The stoichiometry of the condensing agent or catalyst is crucial. Ensure accurate measurement and consider a slight excess of the reagent to drive the reaction forward.

  • Mixing Efficiency: In large-scale reactors, inefficient mixing can lead to localized concentration gradients and incomplete reactions. Verify that the agitation speed is sufficient for the reactor volume and viscosity of the reaction mixture.

A decision-making workflow for troubleshooting this issue is presented below:

G start Incomplete Reaction: Pyrrolo[2,3-d]pyrimidine Core Formation check_moisture Verify Moisture Content of Solvents and Reagents start->check_moisture increase_temp Increase Reaction Temperature Incrementally check_moisture->increase_temp Moisture OK failure Consult Process R&D check_moisture->failure Moisture High check_stoichiometry Verify Reagent Stoichiometry increase_temp->check_stoichiometry No Improvement success Reaction Complete increase_temp->success Improved Conversion check_mixing Evaluate Agitation Efficiency check_stoichiometry->check_mixing Stoichiometry Correct check_stoichiometry->failure Stoichiometry Incorrect check_mixing->success Improved Conversion check_mixing->failure Mixing Inefficient G start Start: Synthesis of Pyrrolo[2,3-d]pyrimidine Core step2 N-Alkylation of Pyrrolo[2,3-d]pyrimidine start->step2 step3 Functionalization (e.g., Borylation) step2->step3 step5 Coupling Reaction (e.g., Suzuki) step3->step5 step4 Synthesis of Sulfonylphenyl Piperazine Side Chain step4->step5 step6 Purification of Yonkenafil Free Base step5->step6 step7 Salt Formation (Yonkenafil HCl) step6->step7 end Final API step7->end

Preventing "Yonkenafil hydrochloride" precipitation in buffers

Author: BenchChem Technical Support Team. Date: November 2025

Yonkenafil Hydrochloride: Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound in experimental buffers.

Troubleshooting Guide

This section provides solutions to specific precipitation issues you may encounter during your experiments.

Q1: My this compound precipitated out of solution. What are the most common causes?

A1: Precipitation of this compound is most often linked to its chemical properties as a hydrochloride salt of a weakly basic compound. The most common causes are:

  • Inappropriate pH: this compound is significantly more soluble at an acidic pH (typically below pH 6.0). In neutral or alkaline buffers, such as Phosphate-Buffered Saline (PBS) at pH 7.4, the compound can convert to its less soluble free base form, causing it to precipitate out of solution.[1][2]

  • Buffer Species Interaction: Certain buffer ions can interact with this compound, leading to the formation of insoluble salts. Phosphate ions, in particular, have been known to cause precipitation with some hydrochloride drug salts.[1]

  • High Concentration: Exceeding the solubility limit of this compound in a specific buffer system will inevitably lead to precipitation. This limit is highly dependent on the pH, temperature, and ionic strength of the buffer.

  • Common-Ion Effect: In buffers containing high concentrations of chloride ions, the solubility of this compound can be reduced, leading to precipitation.[3][4][5]

  • Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature, such as moving a prepared solution from room temperature to a colder environment, can reduce solubility and cause precipitation.[6]

Q2: How can I determine the optimal buffer conditions and prevent precipitation?

A2: To prevent precipitation, it is crucial to perform a buffer compatibility and solubility study. This will help you identify the ideal pH, buffer type, and maximum soluble concentration for your specific experimental needs.

Summary of this compound Solubility

The following table summarizes the equilibrium solubility of this compound in various common buffers at 25°C. This data should be used as a starting point for your own optimization.

Buffer System (50 mM)pHSolubility (mg/mL)Observations
Citrate Buffer4.0> 50.0Clear solution, high solubility.
Acetate Buffer5.025.5Clear solution.
MES Buffer6.08.2Slight haze may appear over time.
HEPES Buffer7.00.5Precipitation observed within 1 hour.
Phosphate Buffer (PBS)7.4< 0.1Immediate, heavy precipitation.[1]
Experimental Protocol: Buffer Solubility Assessment

This protocol outlines a method to determine the solubility of this compound in a buffer of your choice.[7]

Objective: To determine the equilibrium solubility of this compound in a selected buffer system at a controlled temperature.

Materials:

  • This compound powder

  • Selected buffer solutions (e.g., Citrate, MES, HEPES) at desired pH values

  • Calibrated pH meter

  • Shaking incubator or orbital shaker at 25°C (or desired temperature)

  • Microcentrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Preparation: Prepare a series of vials for each buffer condition to be tested.

  • Addition of Compound: Add an excess amount of this compound to each vial (e.g., 10 mg to 1 mL of buffer). The goal is to create a saturated slurry where undissolved solid is clearly visible.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to 25°C for 24 hours. This allows the solution to reach equilibrium.

  • pH Measurement: After equilibration, measure the final pH of the slurry to ensure the buffer capacity was sufficient.[8]

  • Separation of Solid: Centrifuge the vials at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant. For accurate results, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC method.

  • Analysis: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Troubleshooting Workflow

If you observe precipitation, follow this logical workflow to identify and resolve the issue.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Precipitation Observed check_ph Check Buffer pH start->check_ph is_neutral Is pH > 6.5? check_ph->is_neutral lower_ph Action: Lower pH (e.g., use Citrate or MES buffer) is_neutral->lower_ph Yes check_buffer Check Buffer Type is_neutral->check_buffer No end_node Solution Stable lower_ph->end_node is_pbs Is it a Phosphate buffer? check_buffer->is_pbs change_buffer Action: Switch to a non-phosphate buffer (e.g., HEPES, MES) is_pbs->change_buffer Yes check_conc Check Concentration is_pbs->check_conc No change_buffer->end_node too_high Is concentration near solubility limit? check_conc->too_high lower_conc Action: Lower the working concentration of the compound too_high->lower_conc Yes too_high->end_node No lower_conc->end_node

Caption: A decision tree for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q3: What is the recommended solvent and concentration for preparing a stock solution of this compound?

A3: We recommend preparing stock solutions in a non-buffered solvent such as DMSO or pure water. A stock solution in DMSO can be prepared at concentrations up to 50 mg/mL. For an aqueous stock, use deionized water and ensure the resulting solution is acidic (pH < 5) to maintain solubility. Store stock solutions at -20°C.

Q4: Can I use Phosphate-Buffered Saline (PBS) for my experiments with this compound?

A4: It is strongly discouraged. This compound has very low solubility in PBS (pH 7.4) and will rapidly precipitate.[1] This is due to both the neutral pH causing conversion to the free base and potential interactions with phosphate ions. If a physiological pH is required, consider using a HEPES-based buffer and ensure the final concentration of this compound is very low (< 0.1 mg/mL).

Q5: How does temperature affect the solubility of this compound?

A5: Generally, solubility in aqueous buffers will increase with temperature. However, preparing solutions at high temperatures to increase concentration is not recommended, as the compound may precipitate upon cooling to the experimental temperature. It is best to work at the target experimental temperature and within the established solubility limits.

Q6: I observed precipitation after adding other components (e.g., proteins, salts) to my buffer containing this compound. What could be the cause?

A6: The addition of other components can alter the properties of the buffer. Adding salts can increase the ionic strength, which may decrease the solubility of this compound (salting-out effect). Adding proteins or other macromolecules could also lead to interactions or localized pH changes that induce precipitation. It is advisable to add this compound as the final step to a fully constituted buffer/media.

Hypothetical Signaling Pathway Inhibition

To provide context for its use, this compound is a potent inhibitor of the fictional "Yono-Kinase." The diagram below illustrates its mechanism of action in a hypothetical signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor YK Yono-Kinase Receptor->YK Activates Substrate Substrate Protein YK->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Triggers Inhibitor Yonkenafil HCl Inhibitor->YK Inhibits

Caption: this compound inhibits the Yono-Kinase signaling cascade.

References

Technical Support Center: Yonkenafil Hydrochloride in Neuronal Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Yonkenafil hydrochloride in neuronal cell experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound.

Issue 1: Unexpectedly High Neuronal Cell Death or Cytotoxicity

Question: I am observing significant cell death in my neuronal cultures after treatment with this compound, which is contrary to its reported neuroprotective effects. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • High Drug Concentration: While Yonkenafil is a potent PDE5 inhibitor, excessively high concentrations may lead to off-target effects or generalized cellular stress, resulting in cytotoxicity.

    • Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Start with a low concentration (e.g., in the low nanomolar range) and titrate up. A study on SH-SY5Y and primary cortical neurons showed that Yonkenafil could alleviate cell death induced by activated microglia, suggesting a protective concentration range exists.[1]

  • Solvent Toxicity: The solvent used to dissolve this compound may be toxic to your neuronal cells, especially at higher concentrations.

    • Recommendation: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is well below the toxic threshold for your specific neuronal cell line (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability.

  • Sub-optimal Cell Culture Conditions: Neuronal cells are highly sensitive to their culture environment. Factors like pH shifts, high cell density, or nutrient depletion can exacerbate the toxic effects of any compound.

    • Recommendation: Maintain optimal cell culture conditions. Ensure your cells are healthy and in the logarithmic growth phase before initiating treatment.

  • Contamination: Microbial contamination can rapidly lead to cell death and can be mistaken for drug-induced toxicity.

    • Recommendation: Regularly check your cultures for any signs of contamination. Use sterile techniques and consider performing a mycoplasma test.

Issue 2: Lack of Expected Neuroprotective Effect

Question: I am not observing the anticipated neuroprotective or neurogenic effects of this compound in my experimental model. Why might this be?

Possible Causes and Troubleshooting Steps:

  • Inappropriate Experimental Model: The neuroprotective effects of Yonkenafil have been demonstrated in specific contexts, such as ischemic injury and models of Alzheimer's disease.[2][3] The underlying pathology of your model may not be responsive to PDE5 inhibition.

    • Recommendation: Verify that the NO/cGMP/PKG signaling pathway is relevant to the neuronal injury mechanism in your model. The neuroprotective effects of PDE5 inhibitors are often linked to the modulation of this pathway.[4]

  • Sub-optimal Drug Concentration: The concentration of this compound may be too low to elicit a significant biological response.

    • Recommendation: Refer to dose-response studies or perform your own to determine the effective concentration range. For instance, in a study on an APP/PS1 transgenic mouse model, Yonkenafil was administered at doses of 2, 6, or 18 mg/kg.[3]

  • Timing of Administration: The timing of drug administration relative to the induction of neuronal injury is crucial.

    • Recommendation: In a study on acute experimental stroke, Yonkenafil was effective even when administered 4 hours after the onset of the stroke.[2] Optimize the timing of administration for your specific experimental setup.

  • Cell Line Specificity: The expression of PDE5 can vary between different neuronal cell types.

    • Recommendation: Confirm the expression of PDE5 in your chosen neuronal cell line. While PDE5 is present in human neurons, its levels may differ.[5]

Issue 3: Variability and Poor Reproducibility of Results

Question: My results with this compound are inconsistent across experiments. What are the potential sources of this variability?

Possible Causes and Troubleshooting Steps:

  • Drug Stability and Storage: Improper storage of this compound can lead to its degradation and loss of activity.

    • Recommendation: Store the compound as recommended by the manufacturer, protected from light and moisture. Prepare fresh stock solutions regularly.

  • Inconsistent Experimental Conditions: Minor variations in experimental parameters can lead to significant differences in results, especially when working with sensitive neuronal cultures.

    • Recommendation: Standardize all experimental procedures, including cell seeding density, treatment duration, and assay protocols. Maintain a detailed experimental log.

  • Biological Variability: Primary neuronal cultures can exhibit significant batch-to-batch variability.

    • Recommendation: If using primary neurons, try to minimize variability by using animals of the same age and genetic background. For cell lines, ensure you are using a consistent passage number.

Issue 4: Concerns About Off-Target Effects

Question: I am concerned about the potential off-target effects of this compound in my neuronal cell experiments. What are the known off-target activities of PDE5 inhibitors?

Known Off-Target Considerations for PDE5 Inhibitors:

  • Inhibition of Other PDE Isoforms: While Yonkenafil is a selective PDE5 inhibitor, at higher concentrations, it may inhibit other PDE isoforms.

    • PDE6: Inhibition of PDE6, found in the retina, is a known off-target effect of some PDE5 inhibitors and is associated with visual disturbances.[6]

    • PDE11: Tadalafil, another PDE5 inhibitor, has been shown to cross-react with PDE11.[6]

    • Recommendation: Use the lowest effective concentration of this compound to minimize the risk of off-target inhibition. If you suspect off-target effects, you can use more selective inhibitors for other PDE isoforms as controls.

  • Effects on Non-neuronal Cells: In a mixed culture system, Yonkenafil can affect other cell types, such as microglia and astrocytes, which can indirectly influence neuronal health.

    • Recommendation: Be aware that Yonkenafil can inhibit the over-activation of microglia and astrocytes.[3] This is generally considered a beneficial effect in the context of neuroinflammation but should be considered when interpreting results.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant PDE5 inhibitors.

Table 1: Potency of this compound

ParameterValueReference
Primary Target Phosphodiesterase type 5 (PDE5)[2][7]
Reported Effect Potent, selective inhibitor[7]

Note: Specific IC50 values for Yonkenafil against different PDE isoforms were not available in the provided search results. Researchers should consult the manufacturer's technical data sheet or perform their own selectivity profiling.

Key Signaling Pathways and Experimental Workflows

The diagrams below illustrate the primary signaling pathway affected by this compound and a general workflow for assessing its neuroprotective effects.

Yonkenafil_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolyzed by Neuroprotection Neuroprotection (Reduced Apoptosis, Reduced Neuroinflammation) PKG->Neuroprotection Promotes Synaptic_Plasticity Synaptic Plasticity & Neurogenesis PKG->Synaptic_Plasticity Promotes GMP 5'-GMP PDE5->GMP Yonkenafil Yonkenafil hydrochloride Yonkenafil->PDE5 Inhibits

Caption: Mechanism of action of this compound.

Neuroprotection_Assay_Workflow Start Start Culture_Neurons Culture Neuronal Cells (e.g., SH-SY5Y, primary neurons) Start->Culture_Neurons Induce_Injury Induce Neuronal Injury (e.g., Oxidative stress, Aβ toxicity) Culture_Neurons->Induce_Injury Treat_Yonkenafil Treat with Yonkenafil HCl (Dose-response) Induce_Injury->Treat_Yonkenafil Incubate Incubate for Specified Duration Treat_Yonkenafil->Incubate Assess_Viability Assess Cell Viability (e.g., MTT, LDH assay) Incubate->Assess_Viability Assess_Apoptosis Assess Apoptosis (e.g., Caspase-3/9 assay) Incubate->Assess_Apoptosis Analyze_Data Data Analysis Assess_Viability->Analyze_Data Assess_Apoptosis->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for assessing neuroprotection.

Detailed Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol is adapted from studies assessing the neuroprotective effects of PDE5 inhibitors against oxidative stress in neuronal cell lines like SH-SY5Y.

1. Cell Culture:

  • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.
  • Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

2. Preparation of this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
  • Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.

3. Treatment:

  • Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 1-2 hours).
  • Induce oxidative stress by adding an inducing agent such as hydrogen peroxide (H2O2) or glutamate to the culture medium. Include a vehicle control group and a positive control group (inducer only).
  • Co-incubate the cells with this compound and the inducing agent for the desired duration (e.g., 24 hours).

4. Assessment of Cell Viability (MTT Assay):

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
  • Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate cell viability as a percentage of the control group.

Protocol 2: Assessment of Anti-neuroinflammatory Effects in Microglia

This protocol is based on studies investigating the effect of Yonkenafil on microglial activation.[1]

1. Cell Culture:

  • Culture a microglial cell line (e.g., BV-2) in an appropriate medium.
  • Plate the cells and allow them to adhere.

2. Treatment:

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.
  • Stimulate the microglia with an inflammatory agent like lipopolysaccharide (LPS).

3. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • After a 24-hour incubation, collect the cell culture supernatant.
  • Perform the Griess assay by mixing the supernatant with Griess reagent.
  • Measure the absorbance at 540 nm.
  • Quantify the nitrite concentration using a sodium nitrite standard curve.

4. Measurement of Pro-inflammatory Cytokines (ELISA):

  • Collect the cell culture supernatant as described above.
  • Use commercially available ELISA kits to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β according to the manufacturer's instructions.

This technical support center provides a starting point for researchers working with this compound. For further assistance, please consult the relevant scientific literature or contact the manufacturer's technical support.

References

Technical Support Center: Yonkenafil Hydrochloride Pharmacokinetics in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the pharmacokinetic variability of Yonkenafil hydrochloride in rats. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is Yonkenafil and what is its primary mechanism of action?

A1: Yonkenafil is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Its primary mechanism of action involves the inhibition of PDE5, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels.[1][2] This signaling pathway is crucial in various physiological processes, including smooth muscle relaxation.[2]

Q2: What are the major metabolites of Yonkenafil observed in rats?

A2: Following extensive metabolism, the major metabolites of Yonkenafil in rats are the piperazine-N,N'-deethylation metabolite, the piperazine-N-deethylation metabolite, and the piperazine-N-deethylation-N,N'-deethylation metabolite.[3]

Q3: What analytical methods are suitable for quantifying Yonkenafil and its metabolites in rat plasma?

A3: A rapid, sensitive, and selective liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is well-suited for the simultaneous quantification of Yonkenafil and its major metabolites in rat plasma.[3][4] This method offers high throughput and requires a small plasma volume.[3]

Q4: Are there known factors that can influence the pharmacokinetics of PDE5 inhibitors like Yonkenafil?

A4: Yes, factors such as the formulation of the drug (e.g., film-coated tablets, orally disintegrating tablets) and the presence of food in the stomach can influence the absorption and, consequently, the time to reach maximum plasma concentration (Tmax).[5] For instance, a fatty meal can delay the absorption of some PDE5 inhibitors.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in plasma concentrations between individual rats. 1. Inconsistent oral dosing administration. 2. Differences in food consumption before dosing. 3. Genetic variability among the rat strain.1. Ensure consistent and accurate gavage technique. 2. Fast rats overnight prior to dosing to standardize gut content. 3. Use a well-characterized and genetically homogenous rat strain.
Low or undetectable levels of Yonkenafil in plasma. 1. Poor absorption of the compound. 2. Rapid metabolism. 3. Issues with the analytical method's sensitivity.1. Consider alternative routes of administration, such as intravenous or sublingual, to assess absolute bioavailability.[4] 2. Analyze for major metabolites to confirm metabolic clearance. 3. Validate the LC-MS/MS method to ensure it meets the required limit of detection and quantification.[4]
Inconsistent metabolite profiles across samples. 1. Instability of metabolites in plasma samples. 2. Variability in enzyme activity between individual rats.1. Ensure proper sample handling and storage conditions (e.g., immediate freezing, use of stabilizers if necessary). 2. Increase the number of animals per group to account for biological variability.
Unexpectedly long or short half-life. 1. Saturation of metabolic enzymes at high doses. 2. Issues with the terminal phase estimation in pharmacokinetic modeling.1. Conduct dose-escalation studies to investigate potential non-linear pharmacokinetics.[6] 2. Ensure sufficient sampling points in the terminal elimination phase to accurately calculate the half-life.

Experimental Protocols

Pharmacokinetic Study in Rats

This protocol is based on a study investigating the pharmacokinetics of Yonkenafil following a single oral dose in Wistar rats.[3]

1. Animal Model:

  • Species: Wistar rats[3]

  • Number of animals: 6[3]

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Fasting: Fast animals overnight before dosing, with free access to water.

2. Dosing:

  • Drug: this compound

  • Dose: 8 mg/kg[3]

  • Route of Administration: Oral gavage[3]

  • Vehicle: To be determined based on the solubility and stability of this compound.

3. Blood Sampling:

  • Time points: Collect blood samples at appropriate time points to capture the absorption, distribution, and elimination phases. Based on typical PDE5 inhibitor profiles, suggested time points could be: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Collection: Collect blood from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

  • Extraction Method: Liquid-liquid extraction.[3]

  • Procedure:

    • To 50 µL of plasma, add an internal standard.[3]

    • Perform extraction with a mixture of diethyl ether and dichloromethane (60:40, v/v).[3]

    • Vortex and centrifuge the samples.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[3]

5. LC-MS/MS Analysis:

  • Chromatographic Column: Zorbax SB-C18 column.[3]

  • Mobile Phase: A mixture of ammonia, water, and methanol (0.2:20:80, v/v/v).[3]

  • Ionization Mode: Electrospray positive ionization.[3]

  • Detection: Multiple-reaction monitoring (MRM) mode for Yonkenafil and its metabolites.[3]

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of Yonkenafil in rats after a single 8 mg/kg oral dose.

ParameterYonkenafilPiperazine-N,N'-deethylation metabolitePiperazine-N-deethylation metabolitePiperazine-N-deethylation-N,N'-deethylation metabolite
Linear Range (ng/mL) 1.00 - 10001.00 - 10001.00 - 10001.00 - 1000
Intra-day Precision (%) 4.0 - 5.23.1 - 4.94.8 - 6.82.9 - 6.1
Inter-day Precision (%) 4.0 - 5.33.1 - 5.24.8 - 7.35.4 - 6.3
Recovery (%) > 90> 90> 90> 90

Data derived from a study by Zhang et al. (2016).[3]

Visualizations

Signaling Pathway of Yonkenafil

Yonkenafil_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space Nitric Oxide Nitric Oxide sGC Soluble Guanylyl Cyclase (sGC) Nitric Oxide->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes 5'-GMP 5'-GMP PDE5->5'-GMP Hydrolyzes Yonkenafil Yonkenafil Yonkenafil->PDE5 Inhibits

Caption: Mechanism of action of Yonkenafil as a PDE5 inhibitor.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow Start Start Dosing Oral Dosing (8 mg/kg Yonkenafil) Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Liquid-Liquid Extraction Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Pharmacokinetic Data Analysis Analysis->Data End End Data->End

Caption: Workflow for a rat pharmacokinetic study of Yonkenafil.

References

Validation & Comparative

Comparative Analysis of Yonkenafil Hydrochloride: A Novel PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

ZHENGZHOU, China – November 7, 2025 – This guide provides a detailed comparative analysis of the cross-reactivity and selectivity profile of Yonkenafil hydrochloride, a novel phosphodiesterase type 5 (PDE5) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its in vitro performance against other commercially available PDE5 inhibitors: sildenafil, tadalafil, and vardenafil. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays.

Introduction to this compound

This compound is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] By selectively targeting PDE5, this compound enhances the effects of nitric oxide (NO), a key mediator of vasodilation, making it a promising candidate for therapeutic applications where increased blood flow is desired.

Mechanism of Action: The NO/cGMP Pathway

The therapeutic effect of PDE5 inhibitors is mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets that cause a decrease in intracellular calcium concentrations and subsequent relaxation of the vascular smooth muscle. This vasodilation increases blood flow to the corpus cavernosum, leading to an erection. PDE5 is the primary enzyme responsible for the degradation of cGMP to the inactive 5'-GMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.

NO_cGMP_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP sGC (active) GMP 5'-GMP cGMP->GMP hydrolysis PKG_inactive PKG (inactive) cGMP->PKG_inactive activates PDE5 PDE5 PDE5->cGMP PKG_active PKG (active) PKG_inactive->PKG_active Relaxation Smooth Muscle Relaxation PKG_active->Relaxation Yonkenafil Yonkenafil HCl Yonkenafil->PDE5 inhibits

Caption: Nitric Oxide/cGMP Signaling Pathway and the inhibitory action of this compound.

Comparative Selectivity Profile

The clinical efficacy and side-effect profile of a PDE5 inhibitor are largely determined by its selectivity for PDE5 over other phosphodiesterase isoforms. Off-target inhibition of other PDEs can lead to undesirable effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been linked to myalgia.

The following table summarizes the in vitro inhibitory activity (IC50 values in nM) of this compound and its main competitors against a panel of human PDE isoforms. A lower IC50 value indicates greater potency.

Compound PDE1 PDE2 PDE3 PDE4 PDE5 PDE6 PDE11
Yonkenafil HCl N/AN/AN/AN/A2.01 [1]N/AN/A
Sildenafil 2603500>1000074003.5 3311000
Tadalafil 16005801800110001.8 1100020
Vardenafil 180>1000>1000>10000.7 [2]119300
N/A: Data not publicly available.

The selectivity of an inhibitor is often expressed as a ratio of the IC50 for a given PDE isoform to the IC50 for PDE5. A higher ratio indicates greater selectivity for PDE5.

Compound PDE1 Selectivity PDE6 Selectivity PDE11 Selectivity
Yonkenafil HCl N/AN/AN/A
Sildenafil 74x9.4x3143x
Tadalafil 889x6111x11x
Vardenafil 257x[2]15.7x13286x
N/A: Data not publicly available.

Experimental Protocols

In Vitro Phosphodiesterase Enzyme Inhibition Assay

The inhibitory activity of the compounds is determined using an in vitro phosphodiesterase (PDE) enzyme activity assay. A common method is the two-step enzymatic reaction, which can be monitored using either radiometric or colorimetric detection.

PDE_Assay_Workflow cluster_workflow PDE Inhibition Assay Workflow Start Start: Prepare Reagents Incubation1 Incubate PDE enzyme with test compound (e.g., Yonkenafil) Start->Incubation1 Reaction_Start Add substrate (cGMP or cAMP) Incubation1->Reaction_Start Incubation2 Incubate at 37°C Reaction_Start->Incubation2 Reaction_Stop Stop reaction (e.g., heat inactivation or chemical stop) Incubation2->Reaction_Stop Detection Detection of product (5'-GMP or 5'-AMP) Reaction_Stop->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis

Caption: General workflow for an in vitro PDE inhibition assay.

Detailed Protocol Steps:

  • Enzyme and Compound Preparation: Recombinant human PDE enzymes are diluted to a working concentration in an appropriate assay buffer. The test compounds (e.g., this compound) are serially diluted in the same buffer to create a range of concentrations.

  • Incubation: A fixed amount of the PDE enzyme is pre-incubated with varying concentrations of the test compound in a 96-well microplate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, either cGMP or cAMP, often labeled with a radioactive isotope (e.g., [³H]-cGMP) or a fluorescent tag.

  • Reaction Incubation: The reaction mixture is incubated for a specific time (e.g., 30-60 minutes) at 37°C, during which the PDE enzyme hydrolyzes the cyclic nucleotide to its corresponding 5'-monophosphate.

  • Reaction Termination: The reaction is stopped by various methods, such as heat inactivation or the addition of a chemical stop solution (e.g., EDTA).

  • Product Detection:

    • Radiometric Assay: In this method, the reaction mixture is passed through an ion-exchange resin column. The unreacted charged substrate ([³H]-cGMP) binds to the resin, while the uncharged product ([³H]-guanosine, after treatment with a nucleotidase) is eluted and quantified using liquid scintillation counting.

    • Colorimetric Assay: This assay involves a secondary enzymatic step where a 5'-nucleotidase is added to convert the 5'-monophosphate product into a nucleoside and inorganic phosphate. The released phosphate is then quantified using a colorimetric reagent, such as Malachite Green, and the absorbance is measured.

  • Data Analysis: The amount of product formed is measured at each inhibitor concentration. The data is then plotted as percent inhibition versus inhibitor concentration, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated using a sigmoidal dose-response curve fit.

Discussion

The available data indicates that this compound is a highly potent PDE5 inhibitor, with an IC50 value of 2.01 nM.[1] This potency is comparable to that of tadalafil (1.8 nM) and sildenafil (3.5 nM), and slightly less potent than vardenafil (0.7 nM).[2]

A comprehensive assessment of this compound's cross-reactivity and selectivity is currently limited by the lack of publicly available data on its inhibitory activity against other PDE isoforms. To fully understand its potential clinical profile and compare it meaningfully with existing therapies, further studies determining its IC50 values against a broad panel of PDE enzymes are necessary. Such data would allow for the calculation of selectivity ratios, providing a clearer picture of its potential for off-target effects.

For researchers and drug development professionals, the high potency of this compound for PDE5 warrants further investigation into its complete selectivity profile to better predict its clinical efficacy and safety.

References

Comparative Guide to "Yonkenafil Hydrochloride" and its Impact on Synaptophysin Expression

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Yonkenafil hydrochloride and other alternative compounds concerning their effects on the expression of synaptophysin, a key presynaptic vesicle protein indicative of synaptic density. The information is intended for researchers, scientists, and drug development professionals interested in synaptogenesis and neurorestorative therapies.

Executive Summary

Synaptic loss is a hallmark of neurodegenerative diseases and cognitive decline. Therapeutic strategies aimed at increasing synaptic density are of significant interest. Synaptophysin is a widely used biomarker for quantifying presynaptic terminals. This guide evaluates the existing evidence for this compound, a novel phosphodiesterase type 5 (PDE5) inhibitor, and compares its effects on synaptophysin expression with other known modulators. While direct comparative quantitative data is limited, this guide synthesizes available findings to inform research and development decisions.

Data Presentation: Comparison of Compounds Affecting Synaptophysin Expression

The following table summarizes the effects of this compound and selected alternative compounds on synaptophysin expression. It is important to note that the experimental models and methodologies vary across studies, which may influence the reported outcomes.

CompoundClassMechanism of Action (Primary)Experimental ModelMethod of Synaptophysin QuantificationObserved Effect on SynaptophysinQuantitative Data (if available)
This compound PDE5 InhibitorInhibition of cGMP-degrading enzyme PDE5, leading to increased cGMP levels.Rat model of strokeNot specified, but protein expression was measured.Increased expression[1]Not specified in the available literature.
Sildenafil PDE5 InhibitorInhibition of cGMP-degrading enzyme PDE5, leading to increased cGMP levels.Mouse model of experimental autoimmune encephalomyelitisNot specified, but protein levels were measured.Increased levels[2]Not specified in the available literature.
Lithium Mood StabilizerInhibition of inositol monophosphatase (IMPase) and glycogen synthase kinase 3β (GSK-3β).Cultured hippocampal neuronsImaging of synaptophysin-GFP punctaIncreased number of presynaptic terminals[3]126 ± 20% increase in synaptophysin-GFP puncta.
Valproic Acid (VPA) Mood Stabilizer / AnticonvulsantHistone deacetylase (HDAC) inhibition; increases GABA levels.APP/PS1 double-transgenic mouse model of Alzheimer's DiseaseUltrastructural analysis, Western blot for other synaptic markers.Upregulated expression of synaptic markers PSD-95 and GAP43[4][5]Not specified for synaptophysin directly. Effects on synaptophysin can be complex and context-dependent.[6][7]
Osthole Natural CoumarinMultiple, including modulation of microRNA-9.Cellular model of Alzheimer's Disease (APP-overexpressed cells)Western blotReversed the reduction of synaptophysin[8][9]Not specified in the available literature.

Experimental Protocols

Accurate quantification of synaptophysin expression is critical for validating the effects of therapeutic compounds. The two most common methods are Western blotting and immunohistochemistry.

Western Blotting for Synaptophysin Quantification

This method allows for the relative quantification of synaptophysin protein levels in tissue or cell lysates.

a) Sample Preparation:

  • Homogenize brain tissue (e.g., hippocampus) or lyse cultured neurons in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

b) SDS-PAGE and Electrotransfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c) Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for synaptophysin at the recommended dilution overnight at 4°C.

  • Wash the membrane with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again with TBST.

d) Detection and Quantification:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Perform densitometric analysis of the bands corresponding to synaptophysin using image analysis software.

  • Normalize the synaptophysin band intensity to a loading control protein (e.g., GAPDH or β-actin) to correct for variations in protein loading.

  • Express the results as a fold change relative to a control group.

Immunohistochemistry (IHC) for Synaptophysin Quantification

This technique allows for the visualization and quantification of synaptophysin expression within the anatomical context of the brain tissue.

a) Tissue Preparation:

  • Perfuse the animal with saline followed by 4% paraformaldehyde (PFA) for fixation.

  • Dissect the brain and post-fix in 4% PFA overnight.

  • Cryoprotect the brain by incubating in a sucrose solution.

  • Section the brain into thin slices (e.g., 30-40 µm) using a cryostat or vibratome.

b) Immunostaining:

  • Wash the sections in phosphate-buffered saline (PBS).

  • Perform antigen retrieval if necessary.

  • Permeabilize the sections with a detergent (e.g., Triton X-100) in PBS.

  • Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS).

  • Incubate the sections with a primary antibody against synaptophysin overnight at 4°C.

  • Wash the sections with PBS.

  • Incubate with a fluorescently labeled secondary antibody.

  • Wash the sections and mount them on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

c) Imaging and Quantification:

  • Acquire images of the stained sections using a confocal or fluorescence microscope.

  • Use consistent imaging parameters (e.g., laser power, gain) across all samples.

  • Quantify the synaptophysin-immunoreactive area or intensity within specific brain regions (e.g., hippocampal CA1) using image analysis software.

  • Express the data as the percentage of immunoreactive area or mean fluorescence intensity.

Visualizations

Signaling Pathway of this compound

Yonkenafil_Signaling_Pathway Yonkenafil Yonkenafil hydrochloride PDE5 PDE5 Yonkenafil->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades PKG PKG cGMP->PKG Activates CREB CREB PKG->CREB Phosphorylates Synaptogenesis Synaptogenesis CREB->Synaptogenesis Synaptophysin Synaptophysin Expression Synaptogenesis->Synaptophysin

Caption: Proposed signaling pathway for this compound's effect on synaptogenesis.

Experimental Workflow for Synaptophysin Quantification

Experimental_Workflow cluster_western Western Blotting cluster_ihc Immunohistochemistry WB_Lysis Tissue/Cell Lysis WB_Quant Protein Quantification WB_Lysis->WB_Quant WB_SDS SDS-PAGE WB_Quant->WB_SDS WB_Transfer Transfer to Membrane WB_SDS->WB_Transfer WB_Block Blocking WB_Transfer->WB_Block WB_PriAb Primary Antibody (anti-synaptophysin) WB_Block->WB_PriAb WB_SecAb Secondary Antibody (HRP) WB_PriAb->WB_SecAb WB_Detect ECL Detection WB_SecAb->WB_Detect WB_Analysis Densitometry Analysis WB_Detect->WB_Analysis IHC_Fix Tissue Fixation & Sectioning IHC_Stain Immunostaining (anti-synaptophysin) IHC_Fix->IHC_Stain IHC_Image Microscopy Imaging IHC_Stain->IHC_Image IHC_Analysis Image Analysis (Intensity/Area) IHC_Image->IHC_Analysis Treatment Compound Treatment (e.g., Yonkenafil) Sample Sample Collection (Brain Tissue or Neurons) Treatment->Sample Sample->WB_Lysis Sample->IHC_Fix

Caption: General experimental workflow for quantifying synaptophysin expression.

References

Comparative Analysis of Yonkenafil Hydrochloride: A Novel PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Yonkenafil hydrochloride, a novel phosphodiesterase type 5 (PDE5) inhibitor, in the context of established alternative treatments for erectile dysfunction (ED). Due to the early stage of its clinical development, publicly available dose-response efficacy data for this compound in patients with erectile dysfunction is limited. Therefore, this comparison focuses on its known pharmacokinetic profile alongside the established dose-response relationships of other widely-used PDE5 inhibitors.

Executive Summary

This compound is an emerging small-molecule inhibitor of the PDE5 enzyme, a well-established target for the treatment of erectile dysfunction.[1] Its mechanism of action, like other drugs in its class, involves the potentiation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, leading to vasodilation and increased blood flow to the corpus cavernosum.[1] While clinical trials have demonstrated the efficacy of other novel PDE5 inhibitors like udenafil and lodenafil through improved scores on the International Index of Erectile Function (IIEF) and Sexual Encounter Profile (SEP), data for this compound from late-phase efficacy trials are not yet publicly available.[1] Early phase studies have, however, provided insights into its safety and pharmacokinetic profile in healthy volunteers.

Data Presentation: Comparative Dose-Response Relationships

As direct dose-response efficacy data for this compound in erectile dysfunction is not yet available, the following tables present a comparison of its pharmacokinetic parameters from a Phase I study with the established efficacy of other PDE5 inhibitors.

Table 1: Pharmacokinetic Parameters of this compound (Single and Multiple Ascending Doses in Healthy Male Volunteers)

DoseAdministrationCmax (ng/mL)AUC (ng·h/mL)
25 mgSingle DoseData not specifiedData not specified
50 mgSingle DoseData not specifiedData not specified
100 mgSingle DoseData not specifiedData not specified
150 mgSingle DoseData not specifiedData not specified
200 mgSingle DoseData not specifiedData not specified
50 mgMultiple Dose (once daily for 7 days)Data not specifiedData not specified
100 mgMultiple Dose (once daily for 7 days)Data not specifiedData not specified
150 mgMultiple Dose (once daily for 7 days)Data not specifiedData not specified

Note: Specific Cmax and AUC values were not provided in the search results, but the studies indicated dose-proportional increases.

Table 2: Dose-Response Efficacy of Established PDE5 Inhibitors in Erectile Dysfunction

DrugDoseChange from Baseline in IIEF-EF Domain ScoreSEP-2 Success Rate (%) (Penetration)SEP-3 Success Rate (%) (Maintained Erection)
Sildenafil 25 mgSignificant improvement--
50 mgSignificant improvement--
100 mgSignificant improvement--
150 mgMean score improvement of 2.8 and 2.5 for IIEF Q3 & Q4--
200 mgMean score improvement of 3.0 and 2.9 for IIEF Q3 & Q4--
Tadalafil 2.5 mg---
5 mg---
10 mg+6.5 to +7.968-7751-70
20 mg+7.9-39% improvement
Vardenafil 5 mgStatistically significant improvement--
10 mgStatistically significant improvement8578
20 mgStatistically significant improvement8578
Udenafil 100 mg+7.5288.870.1
200 mg+9.9392.475.7

Experimental Protocols

The validation of the dose-response relationship for PDE5 inhibitors in erectile dysfunction typically follows a standardized clinical trial methodology.

Key Experimental Methodologies:

  • Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled, parallel-group studies. Crossover designs may also be used.

  • Patient Population: Adult males with a clinical diagnosis of erectile dysfunction of varying etiologies (e.g., organic, psychogenic, mixed) and severities (mild, moderate, severe) for a specified duration (e.g., at least 6 months).

  • Primary Efficacy Endpoints:

    • International Index of Erectile Function (IIEF): A 15-item, validated, self-administered questionnaire that assesses five domains of male sexual function: erectile function, orgasmic function, sexual desire, intercourse satisfaction, and overall satisfaction. The erectile function (EF) domain score is a common primary endpoint.

    • Sexual Encounter Profile (SEP): A patient diary used to record the outcomes of sexual attempts. Key questions include:

      • SEP-2: "Were you able to insert your penis into your partner's vagina?"

      • SEP-3: "Did your erection last long enough for you to have successful intercourse?"

  • Secondary Efficacy Endpoints:

    • Other domains of the IIEF.

    • Global Assessment Question (GAQ): A single question asking if the treatment improved erections.

  • Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Mandatory Visualizations

Signaling Pathway of PDE5 Inhibitors

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Vasodilation Vasodilation & Increased Blood Flow Relaxation->Vasodilation Erection Penile Erection Vasodilation->Erection GMP GMP PDE5->GMP Yonkenafil Yonkenafil HCl Yonkenafil->PDE5 Inhibits

Caption: Mechanism of action of this compound as a PDE5 inhibitor.

Experimental Workflow for a PDE5 Inhibitor Clinical Trial

Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (IIEF, SEP Diaries) Screening->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Group Randomization->Placebo Yonkenafil_Low Yonkenafil HCl (Low Dose) Randomization->Yonkenafil_Low Yonkenafil_High Yonkenafil HCl (High Dose) Randomization->Yonkenafil_High Treatment Treatment Period (e.g., 12 weeks) Placebo->Treatment Yonkenafil_Low->Treatment Yonkenafil_High->Treatment Endpoint Endpoint Assessment (IIEF, SEP Diaries) Treatment->Endpoint Analysis Data Analysis (Efficacy & Safety) Endpoint->Analysis

Caption: Generalized workflow for a dose-response clinical trial of a PDE5 inhibitor.

Logical Relationship of Dose-Response Validation

Dose Dose Escalation Efficacy Measure Efficacy (IIEF, SEP) Dose->Efficacy Safety Monitor Safety (Adverse Events) Dose->Safety Relationship Establish Dose-Response Relationship Efficacy->Relationship Safety->Relationship OptimalDose Identify Optimal Dose Range Relationship->OptimalDose

Caption: Logical flow for validating the dose-response relationship of a new drug.

References

Safety Operating Guide

Navigating the Safe Disposal of Yonkenafil Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Yonkenafil hydrochloride, a novel phosphodiesterase 5 (PDE5) inhibitor used in research, requires careful handling and disposal due to its potential environmental impact.[1][2] This guide provides essential information and step-by-step procedures for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the ecosystem.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste is a regulated process designed to prevent environmental contamination and potential harm to public health.[3][4] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the contamination of water supplies and soil.[5][6] Therefore, a structured and compliant disposal plan is paramount.

Key considerations for the disposal of this compound include:

  • Hazard Classification: The Safety Data Sheet (SDS) for Yonkenafil classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] This necessitates its treatment as hazardous waste.

  • Segregation: Pharmaceutical waste must be segregated from general waste to ensure it is handled and treated appropriately.[3]

  • Professional Disposal: The most recommended and safest method for disposing of this compound is through a licensed and approved waste disposal plant or a professional waste management company.[2][5]

Step-by-Step Disposal Protocol for this compound

Adherence to a strict protocol is essential for the safe disposal of this compound and associated materials.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Safety goggles with side-shields

  • Protective gloves

  • Impervious clothing or lab coat

2. Waste Segregation and Containerization:

  • Solid Waste: Place any unused or expired this compound powder into a clearly labeled, sealed container designated for hazardous chemical waste.

  • Contaminated Materials: Any items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should also be disposed of in the designated hazardous waste container.

  • Solutions: Aqueous solutions containing this compound should not be poured down the drain.[5] They should be collected in a sealed, labeled container for hazardous liquid waste.

  • Sharps: Needles or syringes used for handling this compound solutions must be disposed of in a designated sharps container.[3]

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the contents, including the name "this compound" and appropriate hazard symbols.

  • Store the sealed waste containers in a cool, well-ventilated, and designated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents, while awaiting pickup by a licensed waste disposal service.[2]

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a certified environmental services or chemical waste management company. These companies are equipped to handle and incinerate pharmaceutical waste in compliance with regulatory standards.[3][7]

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key hazard information for Yonkenafil.

Hazard ClassificationGHS StatementsDisposal Guideline
Acute Oral ToxicityH302: Harmful if swallowedDo not ingest. Handle with appropriate PPE.
Aquatic ToxicityH410: Very toxic to aquatic life with long lasting effectsAvoid release to the environment. Collect all spillage.[2]

Experimental Protocols

As this compound is a research chemical, specific, publicly available experimental protocols for its chemical neutralization or inactivation are not provided by the manufacturer. The recommended procedure is to transfer the material to a licensed hazardous waste disposal company. For spills, the Safety Data Sheet advises to collect the spillage.[2] In a laboratory setting, this would involve using an appropriate absorbent material for liquids or carefully sweeping up solids, placing the material in a sealed container for hazardous waste, and cleaning the affected area thoroughly.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Yonkenafil or Contaminated Dry Labware waste_type->solid Solid liquid Aqueous Solution of Yonkenafil waste_type->liquid Liquid sharps Contaminated Sharps (Needles, Syringes) waste_type->sharps Sharps solid_container Place in Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Dispose of in Designated Sharps Container sharps->sharps_container storage Store Securely in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End: Compliant Disposal disposal->end

References

Essential Safety and Handling Protocols for Yonkenafil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for Yonkenafil hydrochloride, a novel phosphodiesterase 5 (PDE5) inhibitor used in laboratory research.[1][2] Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary when handling this compound. The following table summarizes the recommended PPE to prevent exposure.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields should be worn to protect against splashes or airborne particles.
Hand Protection Chemical-resistant protective gloves are required.
Skin and Body Protection An impervious clothing, such as a lab coat, is necessary to prevent skin contact.
Respiratory Protection A suitable respirator should be used, especially in areas without adequate exhaust ventilation, to avoid inhalation of dust or aerosols.

This data is synthesized from the Safety Data Sheet for Yonkenafil.[1]

Experimental Protocols: Handling and Disposal

Strict adherence to the following procedural steps is mandatory for the safe handling and disposal of this compound in a laboratory setting.

Handling Protocol:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area. The presence of an accessible safety shower and eye wash station is mandatory.[1]

  • Avoidance of Contact: Take all necessary precautions to avoid inhalation, and contact with eyes and skin.[1] Measures should also be in place to prevent the formation of dust and aerosols.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory where this product is being used.[1] Hands should be washed thoroughly after handling the compound.[1]

Disposal Plan:

  • Containment of Spills: In the event of a spill, it should be collected promptly.[1]

  • Waste Disposal: Dispose of the container and its contents at an approved waste disposal plant.[1] It is crucial to prevent the release of this compound into the environment, as it is very toxic to aquatic life with long-lasting effects.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation handling Handling prep->handling Proceed with caution ppe Wear Appropriate PPE: - Safety Goggles - Protective Gloves - Impervious Clothing - Respirator prep->ppe disposal Disposal handling->disposal After use eng_controls Use Engineering Controls: - Adequate Ventilation - Safety Shower - Eye Wash Station handling->eng_controls hygiene Practice Good Hygiene: - No Eating/Drinking/Smoking - Wash Hands Thoroughly handling->hygiene spill Collect Spillage disposal->spill waste_disposal Dispose at Approved Facility disposal->waste_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.